molecular formula C7H5ClFNO3 B1464733 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene CAS No. 98404-03-6

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Cat. No.: B1464733
CAS No.: 98404-03-6
M. Wt: 205.57 g/mol
InChI Key: XOPIOMSLJVHTIO-UHFFFAOYSA-N
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Description

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene (CAS 98404-03-6) is a substituted benzene derivative of interest in chemical synthesis and research. It has a molecular formula of C7H5ClFNO3 and a molecular weight of 205.57 g/mol . This compound is characterized by a density of 1.5±0.1 g/cm³ and a boiling point of 283.9±35.0 °C at 760 mmHg . Its structure, which features nitro, methoxy, chloro, and fluoro substituents, makes it a versatile and valuable synthetic intermediate or building block for further chemical transformations . Researchers utilize such multifunctional haloaromatics in the synthesis of more complex molecules, including methoxylated derivatives of environmental contaminants like polychlorinated biphenyls (PCBs), via reactions such as nucleophilic aromatic substitution . Please handle with appropriate care; this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPIOMSLJVHTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of a proposed synthetic pathway for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, a highly substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. As a key building block, its unique arrangement of electron-withdrawing and electron-donating groups makes it a valuable intermediate for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the proposed synthetic strategy.

Introduction: Strategic Importance of Polysubstituted Nitrobenzenes

Polysubstituted nitrobenzene derivatives are foundational in the development of a wide array of functional molecules. The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile functional handle for further chemical transformations, most notably its reduction to an aniline. The presence of fluoro, chloro, and methoxy groups on the benzene ring further modulates the compound's reactivity and provides specific steric and electronic properties that can be crucial for biological activity in drug discovery or for tuning the performance of advanced materials.[1] The target molecule, this compound, is of particular interest due to its potential as a precursor for novel therapeutic agents and specialized chemicals.

Proposed Retrosynthetic Analysis and Synthesis Pathway

Due to the absence of a directly published synthesis for this compound, this guide proposes a logical and efficient pathway based on established principles of organic chemistry and analogous transformations reported in the literature. The proposed synthesis is designed to control the regiochemistry of the substitutions by carefully considering the directing effects of the functional groups present on the aromatic ring at each stage.

Our retrosynthetic analysis suggests that the final nitro group should be introduced late in the sequence due to its strong deactivating and meta-directing nature. The key challenge is the regioselective introduction of the chloro and nitro groups onto a 2-fluoro-6-methoxyaniline or a related precursor.

A plausible forward synthesis commences with the commercially available and relatively inexpensive starting material, 2-fluoroanisole . The pathway proceeds through a three-step sequence involving nitration, chlorination, and a final nitration.

Synthesis_Pathway Start 2-Fluoroanisole Intermediate1 1-Fluoro-2-methoxy-4-nitrobenzene Start->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 5-Chloro-1-fluoro-2-methoxy-4-nitrobenzene Intermediate1->Intermediate2 Chlorination (Cl2, FeCl3) FinalProduct This compound Intermediate2->FinalProduct Nitration (HNO3, H2SO4) Directing_Effects cluster_0 Directing Effects in the Final Nitration Step cluster_1 Substituent Effects Molecule 5-Chloro-1-fluoro-2-methoxy-4-nitrobenzene OCH3 OCH3 (Strongly Activating, o,p-director) F F (Deactivating, o,p-director) Cl Cl (Deactivating, o,p-director) NO2 NO2 (Strongly Deactivating, m-director) Conclusion => Nitration occurs at C3 (ortho to OCH3 and meta to NO2 and Cl)

Sources

"5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Abstract

This compound (CAS No. 98404-03-6) is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The specific arrangement of its five substituents—a chloro, a fluoro, a methoxy, and a nitro group—on the benzene ring creates a unique electronic and steric environment. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the structural elucidation, synthesis, and characterization of this molecule. By leveraging established principles of organic chemistry and drawing parallels from analogous structures, we present a deductive analysis of its spectroscopic signatures, a plausible synthetic pathway, and critical handling protocols. This document serves as a foundational resource for scientists looking to incorporate this and similar complex nitroaromatics into their research and development pipelines.

Introduction: The Significance of Polysubstituted Nitrobenzenes

Polysubstituted nitrobenzene derivatives are a cornerstone of modern synthetic chemistry. The nitro group, a powerful electron-withdrawing substituent, profoundly influences the reactivity of the aromatic ring, making these compounds valuable intermediates.[1][2] In medicinal chemistry, the nitroaromatic scaffold is present in a variety of therapeutic agents, recognized for a wide spectrum of biological activities including antibacterial, antineoplastic, and antiparasitic effects.[3][4][5]

The subject of this guide, this compound, is a prime example of this class. Its molecular architecture is distinguished by:

  • Electron-Withdrawing Groups: The nitro, chloro, and fluoro groups render the aromatic ring electron-deficient, which is a key feature for directing certain synthetic transformations.[1]

  • An Electron-Donating Group: The methoxy group (-OCH₃) acts as an electron-donating group, modulating the electronic properties of the ring.

  • Steric and Electronic Asymmetry: The unique substitution pattern provides distinct reactive sites, enabling high regioselectivity in subsequent synthetic modifications.

Understanding the precise molecular structure is paramount for predicting reactivity, designing rational synthetic routes, and interpreting biological activity. This guide provides the technical foundation for achieving that understanding.

Physicochemical and Structural Properties

The fundamental identity of this compound is established by its chemical formula and molecular weight. These core properties are the starting point for all further analytical characterization.

PropertyValueSource
CAS Number 98404-03-6[6]
Molecular Formula C₇H₅ClFNO₃[6]
Molecular Weight 205.57 g/mol [6]
Synonyms Benzene, 5-chloro-1-fluoro-2-methoxy-3-nitro-[6]
Molecular Structure Diagram

The spatial arrangement of the substituents on the benzene ring defines the compound's identity and reactivity.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Regioselective Nitration

This protocol is a representative methodology. The expertise of the synthetic chemist lies in carefully controlling reaction parameters to maximize the yield of the desired product.

Causality Behind Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and highly effective reagent for generating the nitronium ion (NO₂⁺), the active electrophile for nitration.

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration (dinitration) and to control the regioselectivity. The directing effects of the methoxy, fluoro, and chloro groups are temperature-sensitive.

  • Quenching: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction by diluting the strong acids and it often precipitates the solid organic product, facilitating its isolation.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 2.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve the starting material, 4-Chloro-2-fluoroanisole (1.0 eq), in a minimal amount of sulfuric acid and add it dropwise to the nitrating mixture. The internal temperature must be rigorously maintained between 0 and 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Elucidation of the Molecular Structure

A combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

TechniqueExpected ResultStructural Confirmation
Mass Spectrometry (MS) Molecular Ion (M⁺) peak with a characteristic M/M+2 isotopic pattern of ~3:1.Confirms the molecular weight (205.57 g/mol ) and the presence of one chlorine atom. [1]
Infrared (IR) Spectroscopy Strong absorptions at ~1530 cm⁻¹ and ~1350 cm⁻¹.Bands at ~1250 cm⁻¹ and ~1050 cm⁻¹.Confirms the presence of the nitro (NO₂) group.Confirms the C-O ether linkage of the methoxy group. [7]
¹H NMR Spectroscopy Two signals in the aromatic region (~7.0-8.0 ppm), likely appearing as doublets or singlet-like resonances. A sharp singlet at ~3.9-4.1 ppm.Confirms the two protons on the aromatic ring.Confirms the three protons of the methoxy group.
¹³C NMR Spectroscopy Seven distinct signals: one for the methoxy carbon and six for the aromatic carbons. Carbon signals will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).Confirms the total number of unique carbon atoms and the substitution pattern. C-F coupling is definitive evidence for the fluorine's position relative to each carbon. [1]
¹⁹F NMR Spectroscopy A single resonance in the expected region for an aryl fluoride.Confirms the presence of a single, unique fluorine atom in the molecule.

Safety and Handling

As a halogenated nitroaromatic compound, this compound must be handled with appropriate caution. Data from structurally related compounds indicate potential for toxicity and irritation. [8][9][10] Core Safety Protocols:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [11]Ensure that an eyewash station and safety shower are readily accessible. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield. [12] * A lab coat.

  • Handling: Avoid contact with skin and eyes. [8]Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [9]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment. [10]

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. Its value lies in the unique interplay of its five substituents, which provides a platform for developing more complex molecular architectures. This guide has provided a comprehensive technical overview, establishing a framework for its synthesis, structural verification, and safe handling. The proposed synthetic route and the detailed analysis of expected spectroscopic data offer a robust starting point for researchers. By applying this multi-faceted analytical approach, scientists can confidently confirm the structure of this compound, enabling its effective use as a key intermediate in the discovery and development of novel chemical entities.

References

  • Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Fluoro-2-nitrobenzene.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Chloro-5-fluoronitrobenzene.

  • ChemScene. (2026). Safety Data Sheet: 1-Chloro-2-fluoro-3-nitrobenzene.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-chloro-2-nitrobenzene.

  • ResearchGate. (n.d.). Nitro-substituted azobenzenes by Ali et al..

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.

  • Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

  • González-Chávez, M. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

  • PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene.

  • Cas Number Lookup. (n.d.). This compound molecular information.

  • ChemicalBook. (n.d.). 5-chloro-2-fluoro-1-methoxy-3-nitrobenzene | 1881329-43-6.

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

  • PubChem. (n.d.). 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene.

  • ResearchGate. (2018). (PDF) Substituent effects of nitro group in cyclic compounds.

  • ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.

  • MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene.

  • ChemicalBook. (n.d.). 1-chloro-5-fluoro-2,4-dinitrobenzene(327-91-3) 1H NMR.

  • PubChem. (n.d.). 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene.

  • Biosynth. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

  • NIST. (n.d.). Benzene, 1-chloro-3-nitro-. NIST WebBook.

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

  • Sigma-Aldrich. (n.d.). 1-methoxy-2-chloro-5-nitrobenzene.

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.

  • ChemScene. (n.d.). 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene.

  • NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.

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A Technical Guide to the Spectroscopic Characterization of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. While experimental spectral data for this specific compound is not widely available in the public domain, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic analysis and drawing comparisons with structurally analogous compounds, we will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines detailed, field-proven methodologies for acquiring and interpreting this data, ensuring scientific integrity and providing a robust framework for the analysis of this and similar polysubstituted nitroaromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a poly-substituted aromatic compound featuring a unique arrangement of electron-withdrawing and electron-donating groups. The interplay between the nitro group, halogens (chloro and fluoro), and the methoxy group on the benzene ring creates a distinct electronic and steric environment. This makes it a potentially valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. Accurate structural elucidation through spectroscopic methods is paramount for its use in further synthetic applications. This guide will provide the foundational knowledge for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and one signal in the aliphatic region for the methoxy group protons.

Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent is crucial in NMR to avoid large solvent signals that would obscure the analyte's signals.[1][2] Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing because it is chemically inert and its signal appears at 0 ppm, away from most other organic signals.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.5 - 7.8Doublet of doublets (dd)~ 2-3 (⁴J H-F), ~ 0.5-1 (⁴J H-H)H-6
~ 7.2 - 7.5Doublet of doublets (dd)~ 4-5 (³J H-F), ~ 0.5-1 (⁴J H-H)H-4
~ 3.9 - 4.1Singlet (s)N/A-OCH₃

Interpretation of Predicted ¹H NMR Spectrum: The electron-withdrawing nature of the nitro, chloro, and fluoro groups is expected to deshield the aromatic protons, causing them to appear at relatively high chemical shifts. The proton at the H-6 position is anticipated to be the most deshielded due to its para relationship to the strongly electron-withdrawing nitro group and ortho to the chloro group. The proton at the H-4 position will also be deshielded, but likely to a lesser extent. The methoxy protons will appear as a singlet in the typical range for such groups. The coupling of the aromatic protons to the fluorine atom will result in doublet of doublets splitting patterns.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~ 155 - 160C-F
~ 148 - 152C-NO₂
~ 145 - 150C-OCH₃
~ 130 - 135C-Cl
~ 125 - 130C-4
~ 120 - 125C-6
~ 55 - 65-OCH₃

Interpretation of Predicted ¹³C NMR Spectrum: The carbon atoms directly attached to the electronegative substituents (F, NO₂, OCH₃, Cl) will be significantly deshielded and appear at higher chemical shifts. The carbon bonded to fluorine will also exhibit a large one-bond coupling constant (¹J C-F). The remaining two aromatic carbons will appear at lower chemical shifts. The methoxy carbon will be observed in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR).[2]

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.[5]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Weigh Weigh Sample Dissolve Dissolve in CDCl3/TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire 1H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Lock->Acquire_C13 Process Process FID Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Spectra Process->Calibrate Assign Assign Peaks Calibrate->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions corresponding to the nitro, aromatic, and ether functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 1550-1475StrongAsymmetric N-O stretching of the nitro group
~ 1360-1290StrongSymmetric N-O stretching of the nitro group
~ 3100-3000Weak to MediumAromatic C-H stretching
~ 1600-1450Medium to StrongAromatic C=C stretching
~ 1250-1000StrongC-O stretching of the methoxy group
~ 1100-1000StrongC-F stretching
~ 800-600StrongC-Cl stretching

Interpretation of Predicted IR Spectrum: The most characteristic peaks will be the two strong absorptions for the nitro group's N-O stretching vibrations.[6] The presence of aromatic C-H and C=C stretching bands will confirm the benzene ring. A strong band in the 1250-1000 cm⁻¹ region will indicate the C-O stretch of the methoxy group. The C-F and C-Cl stretching vibrations will also be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

The molecular ion peak (M⁺) in the mass spectrum will be a key identifier. Due to the presence of chlorine, this peak will exhibit a characteristic isotopic pattern.

Molecular Weight and Isotopic Pattern: The molecular formula is C₇H₅ClFNO₃, with a monoisotopic mass of approximately 204.99 g/mol . The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment
~ 205/207[M]⁺ (Molecular ion)
~ 185/187[M - HF]⁺
~ 175/177[M - NO]⁺
~ 159/161[M - NO₂]⁺
~ 130/132[M - NO₂ - CHO]⁺

Interpretation of Predicted Mass Spectrum: The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group as NO₂ or NO.[7] Other likely fragmentations include the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. The presence of chlorine will be evident in the isotopic patterns of the fragment ions.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions to generate the mass spectrum.

Logical Relationship of Spectroscopic Data:

Spectroscopy_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound H_NMR 1H NMR (Proton Environment, Connectivity) Molecule->H_NMR C_NMR 13C NMR (Carbon Skeleton) Molecule->C_NMR IR IR (Functional Groups) Molecule->IR MS MS (Molecular Weight, Fragmentation) Molecule->MS Structure Unambiguous Structure H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

Caption: Interrelation of different spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a clear roadmap for its unequivocal structural characterization. The combination of ¹H and ¹³C NMR, IR, and MS techniques offers complementary information that, when pieced together, confirms the molecular structure with a high degree of confidence. The methodologies outlined herein represent standard, robust practices in the field of analytical chemistry, ensuring reliable and reproducible results. This guide serves as a valuable resource for any researcher or scientist working with this, or structurally related, complex organic molecules.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. J-Stage. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

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An In-depth Technical Guide to 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its prospective applications, particularly in the realm of medicinal chemistry and drug discovery.

Core Chemical Identity and Identifiers

This compound is a poly-substituted benzene derivative. The unique arrangement of its functional groups—a chloro, a fluoro, a methoxy, and a nitro group—on the aromatic ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.[1][2]

IdentifierValue
CAS Number 98404-03-6
Molecular Formula C₇H₅ClFNO₃
Molecular Weight 205.57 g/mol
IUPAC Name This compound
Synonyms Benzene, 5-chloro-1-fluoro-2-methoxy-3-nitro-

Physicochemical Properties

While experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on the contributions of its constituent functional groups and data from structurally analogous compounds.

PropertyPredicted Value/InformationJustification
Appearance Pale yellow to yellow crystalline solid or oilTypical appearance for nitroaromatic compounds.
Boiling Point > 200 °CHalogenated nitrobenzenes generally have high boiling points.
Melting Point Not availableLikely a low-melting solid or an oil at room temperature.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)The hydrophobic nature of the substituted benzene ring dominates.
Stability Stable under standard laboratory conditions.Nitroaromatic compounds are generally stable but can be reactive under reducing or strongly basic conditions.

Synthesis and Mechanistic Insights

The most plausible and strategically sound method for the synthesis of this compound is through the electrophilic nitration of a suitable precursor, 3-chloro-5-fluoroanisole. The introduction of the nitro group at a later stage of the synthesis is generally preferred for polysubstituted benzenes, as the nitro group is a strong deactivating group for electrophilic aromatic substitution, which would complicate subsequent halogenation or other functionalization steps.[1]

Proposed Synthetic Workflow

Synthesis_Workflow Precursor 3-Chloro-5-fluoroanisole Reaction Electrophilic Aromatic Substitution (Nitration) Precursor->Reaction Nitrating_Agent Nitrating Agent (HNO₃/H₂SO₄) Nitrating_Agent->Reaction Product This compound Reaction->Product Workup Aqueous Workup & Purification Product->Workup Analytical_Workflow cluster_spectroscopy Synthesized_Product Synthesized Product TLC TLC Analysis (Purity Check) Synthesized_Product->TLC Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography Spectroscopy Spectroscopic Analysis Column_Chromatography->Spectroscopy NMR ¹H and ¹³C NMR (Structural Elucidation) Spectroscopy->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Spectroscopy->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Spectroscopy->MS Final_Product Pure Characterized Product

Sources

"5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" starting materials for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of its substituents—chloro, fluoro, methoxy, and nitro groups—offers multiple reaction sites for further chemical modification. This technical guide provides a comprehensive overview of plausible synthetic strategies for the preparation of this compound, drawing upon established methodologies for the synthesis of related polysubstituted nitrobenzenes. This document is intended to serve as a practical resource for researchers and process chemists, offering detailed experimental protocols, a comparative analysis of potential synthetic routes, and a strong foundation in the underlying chemical principles.

Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes

Polysubstituted nitroaromatic compounds are fundamental intermediates in organic synthesis. The nitro group, a strong electron-withdrawing group, not only deactivates the aromatic ring towards electrophilic substitution but also serves as a versatile functional handle. It can be readily reduced to an amino group, which is a cornerstone for the construction of a vast array of heterocyclic compounds and is a common feature in many biologically active molecules. The presence of halogen and methoxy substituents further enhances the synthetic utility of the target molecule, allowing for diverse cross-coupling reactions and nucleophilic aromatic substitutions.

This guide explores logical and efficient synthetic pathways to this compound, starting from commercially available precursors. The proposed routes are designed to be robust and scalable, with a focus on regioselectivity and overall yield.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The order in which the substituents are introduced is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

Caption: Retrosynthetic analysis of this compound.

G cluster_route1 Route 1: Nitration as a key step cluster_route2 Route 2: Nucleophilic Aromatic Substitution cluster_route3 Route 3: Building from a dinitro precursor target This compound r1_intermediate1 3-Chloro-5-fluoroanisole target->r1_intermediate1 Nitration r2_intermediate1 1,5-Dichloro-2-fluoro-3-nitrobenzene target->r2_intermediate1 Methoxylation r3_intermediate1 2,4-Difluoro-1-nitrobenzene target->r3_intermediate1 Sequential Substitution G start 3-Chloro-5-fluorophenol intermediate 3-Chloro-5-fluoroanisole start->intermediate CH3I, K2CO3 product This compound intermediate->product HNO3, H2SO4 G start 1,3-Dichloro-5-fluorobenzene intermediate 1,5-Dichloro-2-fluoro-3-nitrobenzene start->intermediate HNO3, H2SO4 product This compound intermediate->product NaOCH3, CH3OH

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene: A Versatile Scaffold for Future Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The subject of this guide, 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, represents a synthetically accessible yet underexplored chemical entity. This document serves as a forward-looking technical guide, built upon established principles of organic chemistry and extensive data from structurally analogous compounds. While direct literature for this specific molecule is sparse, its unique substitution pattern presents a compelling platform for innovation. The protocols and applications described herein are predictive, designed to empower researchers to unlock the potential of this versatile building block.

Introduction: The Strategic Value of Polysubstituted Nitroaromatics

Nitroaromatic compounds are foundational pillars in the landscape of chemical synthesis, serving as critical intermediates in industries ranging from pharmaceuticals to advanced materials.[1] Their utility stems from the versatile reactivity of the nitro group, which can act as a powerful electron-withdrawing group to influence the reactivity of the aromatic ring and can be readily transformed into other valuable functional groups, most notably the amino group.[1]

The molecule this compound is of particular interest due to its dense and strategically placed functionalization. The presence of a nitro group and two different halogen atoms (chloro and fluoro) renders the aromatic ring highly electron-deficient, priming it for specific chemical transformations.[2] The methoxy group adds an element of electronic and steric differentiation. This guide will explore the inferred chemical properties, propose a viable synthetic pathway, and detail the significant potential research applications of this compound as a versatile scaffold in medicinal chemistry and heterocyclic synthesis.

Predicted Physicochemical Properties and Reactivity Profile

A thorough understanding of a molecule's properties and inherent reactivity is paramount before embarking on any synthetic campaign. The following properties for this compound are predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₇H₄ClFNO₃
Molecular Weight 204.56 g/mol
IUPAC Name This compound
Appearance Likely a pale yellow solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, Acetone)
Core Reactivity Insights:
  • Nucleophilic Aromatic Substitution (SNAr): The confluence of three electron-withdrawing groups (nitro, chloro, fluoro) significantly lowers the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This is the most prominent and synthetically valuable characteristic of this molecule.[3] The substitution will occur at the positions activated by the nitro group (ortho and para). In this case, both the fluorine at C1 and the chlorine at C5 are activated. Generally, fluoride is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.[3] Therefore, the position para to the nitro group (C1, bearing the fluorine) is the most probable site for initial nucleophilic substitution.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin(II) chloride or sodium dithionite).[1] This transformation is fundamental, as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, unlocking a vast array of subsequent chemical modifications. The resulting aniline derivative is a key intermediate for building more complex structures.

  • Directing Effects: The methoxy group is an ortho-, para-director for electrophilic aromatic substitution, while the nitro and halogen groups are deactivating meta-directors.[4] This inherent electronic bias is crucial for planning the synthesis of the title compound.

Plausible Synthetic Route

A logical and efficient synthesis of this compound would likely start from a less complex, commercially available precursor, introducing the functional groups in a strategic sequence that respects their directing effects. A plausible route could begin with 4-chloro-3-fluoroanisole.

Synthetic_Pathway A 4-Chloro-3-fluoroanisole reagent1 HNO₃, H₂SO₄ A->reagent1 B This compound reagent1->B

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Synthetic Protocol Consideration: The nitration of 4-chloro-3-fluoroanisole would be directed by the activating methoxy group to the positions ortho and para to it. The position ortho to the methoxy group and meta to both halogens (C2) is sterically hindered. The other ortho position (C6) is a possibility. The position para to the methoxy group (C1) is already occupied by fluorine. Therefore, nitration is most likely to occur at the remaining ortho position, C2, or the position meta to the methoxy group, C3. Given the combined directing effects, careful control of reaction conditions would be necessary to achieve the desired 3-nitro isomer regioselectively.[4]

Potential Research Applications: A Gateway to Novel Molecules

The true value of this compound lies in its potential as a versatile building block for creating diverse molecular architectures with significant applications, particularly in drug discovery.

Scaffold for Medicinal Chemistry Libraries

The compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. Its multiple reactive sites allow for the systematic introduction of a wide variety of chemical groups, enabling the exploration of a vast chemical space.

Drug_Discovery_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (Displace F or Cl) Start->SNAr Nitro_Reduction Nitro Group Reduction (NO₂ → NH₂) Start->Nitro_Reduction Library Diverse Compound Library SNAr->Library Nitro_Reduction->Library Screening High-Throughput Screening (e.g., Kinase Assays, GPCR binding) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt

Caption: Drug discovery workflow starting from the title compound.

Nitroaromatic compounds themselves have a history of use as antimicrobial and antiparasitic agents.[5][6] Furthermore, the aniline derivatives obtained after nitro reduction are key precursors for a multitude of pharmacologically active classes, including kinase inhibitors, GPCR modulators, and anti-infective agents.[1][7]

Synthesis of Fused Heterocyclic Systems

Heterocyclic chemistry is a cornerstone of modern drug discovery.[8] The strategic placement of functional groups in our title compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. A common and powerful strategy involves:

  • Nitro Reduction: Conversion of the nitro group to an amine.

  • SNAr Reaction: Introduction of a nucleophile at the C1 or C5 position that contains a second reactive group.

  • Intramolecular Cyclization: Reaction between the newly formed aniline and the group introduced via SNAr to form a new ring.

This strategy could be employed to synthesize scaffolds such as substituted benzimidazoles, quinoxalines, or phenothiazines, which are prevalent in many approved drugs.

Heterocycle_Synthesis A Starting Material (this compound) B Step 1: SNAr (e.g., with 2-aminophenol) A->B C Intermediate B->C D Step 2: Nitro Reduction (NO₂ → NH₂) C->D E Aniline Precursor D->E F Step 3: Intramolecular Cyclization (e.g., acid-catalyzed) E->F G Fused Heterocycle (e.g., Phenoxazine derivative) F->G

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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene (CAS No. 98404-03-6) is a substituted nitroaromatic compound, a class of molecules pivotal in synthetic chemistry, particularly in the development of pharmaceutical intermediates.[1] Its molecular structure, featuring a nitro group, a chlorine atom, a fluorine atom, and a methoxy group on a benzene ring, suggests a high degree of reactivity and specific biological activity, making it a valuable building block.[1][2] However, these same characteristics necessitate a rigorous and informed approach to its handling to mitigate potential risks.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide has been constructed by synthesizing data from structurally analogous compounds, including various chloro-, fluoro-, methoxy-, and nitro-substituted benzenes.[3][4][5] The principles of chemical safety dictate that in the absence of specific data, a compound should be handled with the assumption that it carries hazards similar to or greater than its closest structural relatives. The nitrobenzene moiety, in particular, is associated with significant toxicity, including methemoglobinemia, and is readily absorbed through the skin.[6][7] Therefore, a cautious and well-documented safety protocol is not just recommended but essential.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from related chemical entities.

Hazard Identification and Classification: A Composite Profile

Based on the GHS classifications of analogous compounds, this compound should be treated as a hazardous substance.[3][4][5] The following table summarizes the anticipated hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[4][5]
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin[4][5]
Acute Toxicity, InhalationCategory 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]

Signal Word: Danger or Warning [3][4]

Anticipated Hazard Pictograms:

Exposure Controls and Personal Protection: A Multi-Layered Defense

Effective risk management hinges on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8][9]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[4][8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4][8]Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Check for breakthrough times.[8][10]Provides a barrier against skin contact. Given the high dermal toxicity of nitroaromatics, double gloving is recommended.
Skin and Body Protection A full-length laboratory coat, closed-toed shoes, and long pants.[5][8]Prevents accidental skin contact.
Respiratory Protection Generally not required when working in a functional chemical fume hood. In case of ventilation failure or spill, a full-face respirator with organic vapor cartridges is necessary.[8][10]Protects against inhalation of harmful vapors.

Safe Handling and Storage: Procedural Discipline

Adherence to strict protocols during handling and storage is paramount to ensuring a safe research environment.

Handling Procedures
  • Avoid Contact: Avoid all contact with the skin, eyes, and clothing.[3][4]

  • Avoid Inhalation: Do not breathe dust or vapors.[4]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[4][8]

  • Transport: When transporting the chemical, use a secondary container.

  • Weighing: Weigh the solid in a fume hood. If a balance is located outside the hood, use a sealed container for transfer.

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

  • Designated Area: Store in a locked cabinet or a designated area for toxic chemicals.[4][8]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Assess Assess Spill Size and Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill with Absorbent Material Ventilate->Contain Collect Carefully Collect and Place in a Sealed Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and hydrogen fluoride.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of down the drain.[8]

Conclusion: A Commitment to a Culture of Safety

This compound is a compound with significant potential in chemical synthesis. Realizing this potential safely requires a deep understanding of its inherent hazards and a steadfast commitment to rigorous safety protocols. By integrating the principles and procedures outlined in this guide into all laboratory operations, researchers can effectively mitigate risks, ensuring a safe and productive scientific environment. This proactive approach to safety is not merely a procedural requirement but a core tenet of responsible scientific practice.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

  • Hazardous Chemical Information System (HCIS). (n.d.). Exposure Standard Documentation. Retrieved from [Link]

  • New Jersey Department of Health. (2004). HAZARD SUMMARY. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

  • Wikisource. (2005). Nitroaromatic Compounds. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • Studylib. (n.d.). Nitrobenzene SOP: Safety & Handling Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Cas Number Lookup. (n.d.). This compound molecular information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-fluoro-5-nitrobenzene. Retrieved from [Link]

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An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroaromatic compounds are foundational scaffolds in medicinal chemistry, materials science, and organic synthesis. Their utility is largely dictated by the complex interplay of electronic and steric effects imparted by their substituent groups. This guide provides a comprehensive theoretical examination of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene (CAS No: 98404-03-6), a polysubstituted benzene derivative.[1] We delve into the core quantum mechanical principles and computational workflows necessary to elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), this document serves as a practical blueprint for researchers seeking to predict molecular behavior, rationalize experimental observations, and guide the rational design of novel chemical entities.

Introduction: The Rationale for a Computational Approach

This compound presents a fascinating case study in molecular design. The benzene ring is decorated with a diverse array of functional groups, each contributing distinct electronic characteristics: two electron-withdrawing halogens (Cl, F), a strong electron-withdrawing nitro group (-NO₂), and an electron-donating methoxy group (-OCH₃). This substitution pattern creates a unique electronic landscape that governs the molecule's reactivity, intermolecular interactions, and potential biological activity.

While empirical studies are indispensable, a purely experimental approach can be resource-intensive and may not fully reveal the underlying mechanistic details. Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful, predictive lens to explore molecular properties at the atomic level.[2] By solving approximations of the Schrödinger equation, we can model a molecule's behavior and derive a wealth of information that is often difficult or impossible to obtain through experimentation alone. This guide focuses on Density Functional Theory (DFT), a robust method that provides a favorable balance of computational accuracy and efficiency for systems of this nature.[2]

Foundational Concepts: The DFT Toolkit

At the heart of modern computational chemistry are a set of tools and theories that allow us to translate molecular structure into predictable properties. For a molecule like this compound, a successful theoretical study hinges on the judicious selection of these tools.

The Choice of Functional: Approximating Electron Correlation

DFT calculations rely on a "functional" to approximate the complex exchange-correlation energy—the quantum mechanical interactions between electrons. The choice of functional is paramount for accuracy. For halogenated aromatic systems, where non-covalent interactions and electron correlation are significant, specific functionals have demonstrated superior performance.

  • Hybrid Functionals (e.g., B3LYP): These are often excellent general-purpose functionals and serve as a reliable starting point.

  • Range-Separated and Dispersion-Corrected Functionals (e.g., ωB97X-D, M06-2X): For molecules with multiple halogens, the inclusion of dispersion correction is highly recommended to accurately model weak intramolecular and intermolecular interactions.[3][4] Studies have shown that functionals like M06-2X and ωB97X perform well for halogen bond descriptions.[3][4]

The Basis Set: The Language of Molecular Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the "resolution" of the calculation.

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a scalable approach. The addition of polarization functions (d, p) and diffuse functions (+) is crucial for accurately describing the electron clouds of electronegative atoms like chlorine, fluorine, oxygen, and nitrogen.[5][6] For this molecule, a triple-zeta basis set like 6-311++G(d,p) is recommended for reliable final calculations.[6][7]

  • Correlation-Consistent Basis Sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are considered a high-accuracy standard, particularly for post-Hartree-Fock calculations.[5]

The selection of a functional and basis set is not arbitrary; it is a critical experimental parameter that should be chosen based on the properties of interest and validated against benchmarks where possible.[8][9]

Core Computational Workflow and Predicted Properties

The theoretical characterization of a molecule follows a logical, multi-step workflow. Each step builds upon the last, providing progressively deeper insights into the molecule's nature.

G A 1. Initial 3D Structure Generation B 2. Geometry Optimization (Find Lowest Energy Conformation) A->B DFT Functional + Basis Set C 3. Vibrational Frequency Analysis (Confirm Minimum & Predict IR/Raman) B->C D 4. Single-Point Energy Calculation (At Optimized Geometry) B->D Higher Level of Theory (e.g., larger basis set) G Spectroscopic Properties (Vibrational Frequencies) C->G E Electronic Properties (HOMO/LUMO, MEP) D->E F Reactivity Descriptors (Hardness, Electrophilicity) D->F

Figure 1: A generalized workflow for the theoretical calculation of molecular properties.
Molecular Structure and Geometry Optimization

The first and most fundamental step is to determine the molecule's most stable three-dimensional structure. This is not merely an exercise in visualization; the precise bond lengths and angles are prerequisites for all subsequent calculations.

Experimental Protocol: Geometry Optimization

  • Structure Input: Build an initial 3D structure of this compound using molecular modeling software.

  • Computational Setup: Select a reliable level of theory. A robust choice is the B3LYP functional with the 6-311+G(d,p) basis set .

  • Execution: Perform a geometry optimization calculation using a quantum chemistry software package like Gaussian, Q-Chem, or the open-source GAMESS.[10][11][12][13]

  • Validation: Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation. A true minimum will have zero imaginary frequencies.

Predicted Structural Insights: The optimized geometry will reveal subtle but important structural features. The steric bulk and electronic repulsion between the adjacent methoxy and nitro groups, as well as the chlorine atom, will likely lead to out-of-plane torsions. The bond lengths within the benzene ring will deviate from the uniform 1.39 Å of unsubstituted benzene, reflecting the electronic push-pull effects of the substituents.[14]

PropertyPredicted Value (Approx.)Causality
C-NO₂ Bond Length~1.48 ÅStrong electron-withdrawing nature of the nitro group.
C-OCH₃ Bond Length~1.36 ÅPartial double bond character due to resonance donation from oxygen.
Ring C-C Bonds1.38 - 1.41 ÅDistortion from perfect hexagonal symmetry due to substituent effects.
Dihedral AnglesNon-zeroSteric hindrance between bulky ortho/meta substituents will likely force groups out of the ring plane.
Table 1: Predicted geometric parameters for this compound based on typical DFT calculations.
Vibrational Analysis: The Theoretical Infrared Spectrum

Frequency calculations serve two purposes: they confirm the optimized structure is a stable minimum and they predict the molecule's vibrational spectrum (IR and Raman). This allows for a direct comparison between theoretical results and experimental data, providing a powerful validation of the chosen computational method.[2]

Predicted Spectroscopic Insights: The calculated vibrational frequencies correspond to specific atomic motions. For this molecule, characteristic peaks are expected for:

  • NO₂ Asymmetric & Symmetric Stretch: Strong absorptions typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band typically in the 1250-1050 cm⁻¹ region.

  • C-Cl and C-F Stretch: Bands in the fingerprint region, generally below 1200 cm⁻¹.

Frontier Molecular Orbitals and Reactivity

The electronic character of a molecule is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of chemical reactivity and kinetic stability. A smaller gap implies the molecule is more polarizable and more reactive.[7][15]

FMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Reactivity Indicator) Energy Energy

Figure 2: Relationship between Frontier Molecular Orbitals and the energy gap.

For this compound, the strong electron-withdrawing nitro group and halogens are expected to significantly lower the LUMO energy, making the molecule a potent electrophile. The electron density of the HOMO is likely to be distributed across the aromatic ring and the methoxy group's oxygen atom.

ParameterPredicted ValueSignificance
E_HOMO~ -7.5 to -8.5 eVIndicates ionization potential; a lower value means easier electron donation.
E_LUMO~ -3.0 to -4.0 eVIndicates electron affinity; a more negative value means easier electron acceptance.
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVA moderate gap suggests reasonable stability but susceptibility to nucleophilic aromatic substitution.[15]
Table 2: Typical predicted electronic properties from DFT calculations.
Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive, visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[16]

  • Red Regions (Negative Potential): Electron-rich areas, susceptible to attack by electrophiles. These are expected around the oxygen atoms of the nitro and methoxy groups.

  • Blue Regions (Positive Potential): Electron-deficient areas, susceptible to attack by nucleophiles. These are anticipated on the aromatic ring, particularly near the electron-withdrawing groups.

  • Green/Yellow Regions: Areas of neutral potential.

The MEP map for this molecule would clearly illustrate the electron-poor nature of the aromatic ring, highlighting its potential for undergoing nucleophilic aromatic substitution reactions—a key consideration in drug development and synthesis planning.

Conclusion and Outlook

This guide has outlined a robust computational framework for the theoretical investigation of this compound. By employing Density Functional Theory, researchers can move beyond simple structural representations to a quantitative and predictive understanding of molecular properties. The geometry optimization provides the foundational structure, vibrational analysis validates the model against spectroscopic data, and the analysis of frontier orbitals and electrostatic potential reveals deep insights into the molecule's electronic character and reactivity. These theoretical calculations are not a replacement for experimental work but rather a powerful synergistic tool, enabling more efficient hypothesis testing, rationalization of experimental outcomes, and the intelligent design of next-generation molecules for therapeutic and material applications.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory. Retrieved January 20, 2026, from [Link]

  • List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (n.d.). Q-Chem. Retrieved January 20, 2026, from [Link]

  • Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.). Maplesoft. Retrieved January 20, 2026, from [Link]

  • Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | HULINKS. (n.d.). HULINKS Inc. Retrieved January 20, 2026, from [Link]

  • Genç, F., & Kandemirli, F. (2020). Quantum Chemical Calculations of Some Benzene Derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(2), 130-145. Retrieved from [Link]

  • Basis set and methods for organic molecules. (2024, January 19). ResearchGate. Retrieved January 20, 2026, from [Link]

  • This compound molecular information - Cas Number Lookup. (n.d.). Molecularinfo.com. Retrieved January 20, 2026, from [Link]

  • Comparison of DFT Basis Sets for Organic Dyes. (n.d.). ScholarWorks. Retrieved January 20, 2026, from [Link]

  • Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. (2017, August 4). TSI Journals. Retrieved January 20, 2026, from [Link]

  • Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of computational chemistry, 35(5), 386–394. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022, December 1). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Basis set (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021, October 2). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Halogen Bonds with Benzene: An Assessment of DFT Functionals. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. (2021, May 11). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022, February 17). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Molecule Activity Analysis in Ground State of para-Halogenated Diphenyl Ethers Based on DFT Calculation. (n.d.). Atlantis Press. Retrieved January 20, 2026, from [Link]

  • The geometry of the phenyl ring in substituted benzene molecules. A molecular orbital approach. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics in Drug Discovery

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of highly functionalized aromatic scaffolds is paramount to achieving molecular complexity and diversity. Polysubstituted nitroaromatic compounds, such as 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, represent a class of exceptionally versatile intermediates. The unique arrangement of electron-withdrawing and donating groups, alongside multiple, distinct halogen substituents, imparts a rich and tunable reactivity. This allows for selective, sequential chemical transformations, making them invaluable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2]

The presence of a nitro group, a potent electron-withdrawing entity, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[2] Concurrently, the fluorine and chlorine atoms serve as distinct leaving groups or handles for various cross-coupling reactions. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening avenues for a plethora of subsequent chemical modifications. This guide provides a comprehensive overview of the synthesis of this compound and its critical application as a precursor in the synthesis of the targeted oncology therapeutic, Encorafenib.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 98404-03-6[3]
Molecular Formula C₇H₅ClFNO₃[3]
Molecular Weight 205.57 g/mol [3]
Appearance Pale yellow to yellow crystalline solid (predicted)General knowledge
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, Acetone)General knowledge

Safety Precautions:

Halogenated nitroaromatic compounds should be handled with care, treating them as potentially toxic and irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[1]

Synthesis of this compound: A Protocol Grounded in Electrophilic Aromatic Substitution

The synthesis of this compound is most logically achieved via the regioselective nitration of a suitable precursor, 4-chloro-2-fluoro-1-methoxybenzene. The directing effects of the existing substituents on the benzene ring guide the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.

Experimental Protocol: Nitration of 4-chloro-2-fluoro-1-methoxybenzene

This protocol is based on established methodologies for the nitration of substituted aromatic compounds.

Materials:

  • 4-chloro-2-fluoro-1-methoxybenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloro-2-fluoro-1-methoxybenzene (1 equivalent). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2.0 equivalents) while maintaining the temperature below 10 °C.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-chloro-2-fluoro-1-methoxybenzene over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Key Intermediate for Encorafenib

This compound is a pivotal intermediate in the synthesis of Encorafenib (Braftovi®), an FDA-approved BRAF inhibitor for the treatment of certain types of melanoma and non-small cell lung cancer.[4][5][6] The journey from this intermediate to a key fragment of Encorafenib involves a two-step transformation: reduction of the nitro group to an amine, followed by methanesulfonylation.

Workflow for the Synthesis of the Encorafenib Precursor

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/HCl) A->B Step 1 C 5-Chloro-1-fluoro-2-methoxy-3-aniline B->C D Methanesulfonylation (MsCl, Pyridine) C->D Step 2 E N-(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonamide (Key Encorafenib Intermediate) D->E

Caption: Synthetic workflow from the title compound to a key Encorafenib intermediate.

Protocol 1: Reduction of the Nitro Group

Materials:

  • This compound

  • Ethanol or Acetic Acid

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Celite®

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol or acetic acid, add iron powder (3-5 equivalents).

  • Initiation: Heat the mixture to reflux and add a small amount of concentrated HCl to initiate the reaction.

  • Reaction Progression: Maintain the reaction at reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a NaOH solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-Chloro-1-fluoro-2-methoxy-3-aniline.

Protocol 2: Methanesulfonylation of the Aniline

Materials:

  • 5-Chloro-1-fluoro-2-methoxy-3-aniline

  • Pyridine or Triethylamine

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (CH₂Cl₂)

  • 1M HCl solution

Procedure:

  • Reaction Setup: Dissolve 5-Chloro-1-fluoro-2-methoxy-3-aniline (1 equivalent) in dichloromethane and cool to 0 °C in an ice bath.

  • Base Addition: Add pyridine or triethylamine (1.5 equivalents).

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-(5-chloro-3-fluoro-2-methoxyphenyl)methanesulfonamide. The product can be further purified by recrystallization or column chromatography.

Conclusion

This compound stands as a testament to the utility of polysubstituted aromatic compounds in the synthesis of complex, high-value molecules. Its carefully orchestrated arrangement of functional groups allows for a logical and efficient synthetic pathway to key intermediates of modern pharmaceuticals like Encorafenib. The protocols outlined herein provide a robust framework for the synthesis and application of this important building block, underscoring the synergy between fundamental principles of organic chemistry and the demands of contemporary drug development.

References

  • Flick, A. C., Leverett, C. A., Ding, H. X., McInturff, E., Fink, S. J., Helal, C. J., ... & O'Donnell, C. J. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. ACS Omega, 5(33), 21064–21071. [Link]

  • MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-bromo-6-nitroaniline. Retrieved from [Link]

  • YouTube. (2021, September 6). Synthesis of Drugs: Encorafenib. [Link]

  • ResearchGate. (n.d.). General strategy for the synthesis of encorafenib conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • MDPI. (2022). Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Encorafenib. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Cas Number Lookup. (n.d.). This compound molecular information. Retrieved from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • New Drug Approvals. (2020, January 24). ENCORAFENIB. Retrieved from [Link]

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Topic: Suzuki Coupling Protocols for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Suzuki-Miyaura cross-coupling strategies for the challenging substrate, 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. As a sterically hindered and electronically complex aryl chloride, its successful coupling requires a nuanced understanding of catalyst systems and reaction parameters. This document moves beyond simple procedural lists to explain the causality behind protocol design, empowering researchers to troubleshoot and adapt these methods for their specific synthetic goals.

Introduction: The Challenge of a Substituted Aryl Chloride

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] In pharmaceutical and materials science, it is an indispensable tool for constructing the biaryl scaffolds central to many functional molecules.[2]

However, the utility of the Suzuki coupling is tested by substrates like this compound. The primary obstacle is the inherent inertness of the Carbon-Chlorine (C-Cl) bond, which is significantly less reactive in the critical oxidative addition step than its bromide or iodide counterparts.[2][3] This challenge is compounded by:

  • Steric Hindrance: The C-Cl bond is flanked by two ortho substituents—a methoxy group and a nitro group. This steric congestion impedes the approach of the palladium catalyst, slowing the rate-limiting oxidative addition step.[4]

  • Electronic Complexity: The aryl ring is substituted with both a strongly electron-donating group (methoxy) and strongly electron-withdrawing groups (nitro, fluoro). The electron-donating methoxy group can deactivate the aryl chloride towards oxidative addition, a significant hurdle that must be overcome with a highly active catalytic system.[5][6]

Successfully coupling this molecule is not a matter of applying a standard protocol; it requires a catalytic system potent enough to overcome both steric and electronic barriers.

The Catalytic Cycle: A Focus on the Rate-Limiting Step

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[3][7][8] Understanding this mechanism is key to diagnosing and solving issues that arise with challenging substrates.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (Rate-Limiting Step for Ar-Cl) Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OR)₃⁻ (Activated Boronate) ArB->Trans Base Base (e.g., K₃PO₄) Ar'-B(OH)₂ Base->ArB

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For an aryl chloride like this compound, the Oxidative Addition is almost always the rate-determining step.[8] The palladium(0) catalyst must insert itself into the strong C-Cl bond. The success of the entire reaction hinges on selecting a catalyst and ligand combination that can facilitate this difficult step efficiently.

Core Components: A Rationale-Driven Selection

Achieving a high yield with a deactivated, hindered substrate requires careful selection of each reaction component. The choices below are grounded in established principles for overcoming the challenges posed by aryl chlorides.

Palladium Precatalyst & Ligand: The Heart of the Reaction

Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[9] Success requires a more potent system, generated in situ from a palladium source and a specialized ligand.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand Selection (Critical): The ligand stabilizes the palladium center and is the primary driver of catalytic activity. For deactivated aryl chlorides, the ligand must be both electron-rich to promote the oxidative addition and bulky to facilitate the final reductive elimination step.[10]

    • Bulky Phosphines (Buchwald Ligands): This class of ligands is the gold standard for challenging couplings. Ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are exceptionally effective. Their bulk and electron-donating properties create a highly active catalytic species capable of breaking the C-Cl bond.[11][12]

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form very stable and active palladium complexes. An imidazolium salt precursor like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) can be used to generate the NHC ligand in situ.[13]

The Base: More Than a Simple Additive

The base plays multiple crucial roles in the catalytic cycle.[1] Its primary function is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻), which is necessary for the transmetalation step to proceed efficiently.[10][13][14]

  • Choice of Base: While weaker bases like sodium carbonate (Na₂CO₃) can be sufficient for simple couplings, challenging substrates benefit from stronger, non-nucleophilic bases.

    • Potassium Phosphate (K₃PO₄): An excellent choice for difficult couplings, providing sufficient basicity to promote boronate formation without causing unwanted side reactions.

    • Potassium Carbonate (K₂CO₃): A standard, cost-effective option suitable for initial screening, though it may be less effective for this specific substrate.[15]

Solvent System

The solvent must be capable of dissolving both the organic substrate and the inorganic base. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and competitive protodeborylation of the boronic acid.

  • Common Solvents: A mixture of an organic solvent and water is often optimal. The water helps to dissolve the inorganic base, facilitating the reaction.

    • 1,4-Dioxane/Water: A robust and widely used system for Suzuki couplings.[15]

    • Toluene/Water or DMF/Water: Viable alternatives, with DMF being a more polar option.[16]

Experimental Protocols & Workflow

The following protocols provide a starting point for the Suzuki coupling of this compound. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques to exclude oxygen and moisture.

Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, inert atm) Reagents 2. Add Solids (Aryl chloride, Boronic acid, Base, Catalyst, Ligand) Setup->Reagents Purge 3. Purge Vessel (Evacuate & backfill with N₂/Ar) Reagents->Purge Solvent 4. Add Degassed Solvent Purge->Solvent Heat 5. Heat & Stir (Monitor by TLC/LC-MS) Solvent->Heat Workup 6. Aqueous Workup (Cool, dilute, extract) Heat->Workup Purify 7. Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Screening Conditions with Buchwald Ligand

This protocol uses a widely applicable and robust catalyst system suitable for initial trials.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[17]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers in a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[9]

Protocol 2: High-Activity Protocol for Maximizing Yield

For instances where Protocol 1 gives low conversion, this protocol employs a more active, pre-formed palladacycle precatalyst which can improve reaction rates and yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.3 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Degassed Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, SPhos Pd G3 Precatalyst, and K₃PO₄.

  • Seal the vessel and purge thoroughly with an inert gas (3x evacuate/backfill cycles).

  • Under a positive pressure of inert gas, add degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. Due to the higher catalyst activity, the reaction may be complete in a shorter timeframe (4-12 hours).

  • Follow the workup and purification steps as described in Protocol 1.

Summary of Conditions and Troubleshooting

The table below summarizes the key parameters for the suggested protocols.

ParameterProtocol 1 (Screening)Protocol 2 (High-Activity)Rationale
Aryl Halide This compoundThis compoundTarget Substrate
Boron Reagent Arylboronic Acid (1.2 eq)Arylboronic Acid Pinacol Ester (1.3 eq)Pinacol esters can offer greater stability.
Pd Source Pd(OAc)₂ (2 mol%)SPhos Pd G3 Precatalyst (2 mol%)Precatalyst ensures efficient generation of active Pd(0).
Ligand SPhos (4 mol%)(Integrated into precatalyst)Bulky, electron-rich ligand is essential for Ar-Cl activation.[11]
Base K₃PO₄ (3.0 eq)K₃PO₄ (3.0 eq)Strong, non-nucleophilic base is ideal for difficult couplings.
Solvent 1,4-Dioxane / H₂O (4:1)TolueneAnhydrous conditions with toluene can sometimes improve yield.
Temperature 100 - 110 °C100 °CElevated temperature is required to overcome the activation barrier.
Est. Time 12 - 24 h4 - 12 hHigher catalyst activity leads to faster reaction times.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/base.3. Protodeborylation (decomposition of boronic acid).1. Ensure rigorous inert atmosphere technique.2. Switch to a more active ligand (e.g., RuPhos) or a stronger base (e.g., Cs₂CO₃).3. Use a boronic acid pinacol ester instead of the free acid; use a non-aqueous solvent system.
Formation of Homocoupled Byproduct (Ar-Ar) Catalyst decomposition leading to palladium black.Use a lower catalyst loading or switch to a more stable precatalyst (e.g., an NHC-based system). Ensure thorough degassing of solvents.
Incomplete Reaction Steric hindrance is too great for the chosen system.Increase reaction temperature slightly (e.g., to 120 °C). Increase catalyst loading to 3-5 mol%. Screen a different class of ligand (e.g., an NHC like IPr).

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success is not dependent on a single "magic bullet" protocol, but rather on a rational approach to overcoming the dual hurdles of a low-reactivity C-Cl bond and significant steric hindrance. By employing highly active catalytic systems, particularly those based on bulky, electron-rich phosphine ligands like SPhos, and by carefully controlling reaction conditions to exclude oxygen and water, researchers can effectively synthesize the desired biaryl products. The protocols and rationale provided herein serve as a robust starting point for further optimization and application in complex synthetic campaigns.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available from: [Link]

  • ResearchGate. Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature | Request PDF. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Available from: [Link]

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]

  • wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • MySkinRecipes. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Available from: [Link]

  • PubChem. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. Available from: [Link]

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Application Notes & Protocols: Leveraging 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals engaged in agrochemical development on the strategic use of the versatile chemical intermediate, 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. This document outlines the compound's intrinsic chemical properties, its reactivity, and detailed protocols for its application in the synthesis of potential next-generation fungicides and herbicides.

Introduction: The Strategic Value of Polyfunctionalized Aromatic Compounds in Agrochemical Discovery

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates a sophisticated approach to molecular design. Polyfunctionalized aromatic compounds, such as this compound, are pivotal starting materials in this endeavor.[1] The strategic arrangement of electron-withdrawing and electron-donating groups on the benzene ring imparts a unique chemical reactivity, enabling a diverse range of synthetic transformations.

The presence of a nitro group (NO₂), a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it a valuable precursor for various agrochemicals.[1][2] Halogenated nitroaromatic compounds, in particular, serve as foundational building blocks in the synthesis of numerous pesticides.[2] Furthermore, the incorporation of fluorine into active ingredients has become a cornerstone of modern crop protection product development, often enhancing metabolic stability and biological activity.[3][4][5]

This guide focuses on this compound, a compound poised for significant utility in agrochemical synthesis due to its unique substitution pattern. The interplay of the chloro, fluoro, methoxy, and nitro groups provides multiple reaction handles for derivatization, paving the way for the creation of diverse chemical libraries for biological screening.

Physicochemical Properties and Reactivity Profile

While specific experimental data for this compound is not extensively published, its properties and reactivity can be reliably inferred from well-established principles of organic chemistry and data from structurally similar compounds.

PropertyInferred CharacteristicRationale
Molecular Formula C₇H₄ClFNO₃Based on chemical structure
Molecular Weight 220.56 g/mol Calculated from atomic weights
Appearance Likely a pale yellow solid or oilTypical for nitroaromatic compounds[6]
Solubility Soluble in common organic solvents (e.g., acetone, DMSO, DMF); sparingly soluble in waterCharacteristic of non-polar aromatic compounds
Reactivity Highly susceptible to nucleophilic aromatic substitution (SNAr)The strong electron-withdrawing nitro group activates the ring for nucleophilic attack[1][7][8]
Amenable to reduction of the nitro groupA standard transformation to an amino group, a key synthetic step[1][7][9]

The chemical reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group. This effect, augmented by the inductive effects of the halogens, creates a highly electron-deficient aromatic ring, which is primed for nucleophilic aromatic substitution (SNAr).

Diagram: Reactivity of this compound

Reactivity_Diagram main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar Activated by -NO2, -Cl, -F reduction Nitro Group Reduction main->reduction e.g., H2/Pd, Fe/HCl products2 Diverse Functionalized Aromatics (Agrochemical Scaffolds) snar->products2 Displacement of F or Cl products1 Substituted Anilines (Fungicide/Herbicide Precursors) reduction->products1 -NO2 -> -NH2 SNAr_Reaction reactant1 This compound product 5-Chloro-2-methoxy-1-(4-mercaptophenoxy)-3-nitrobenzene reactant1->product reactant2 + 4-mercaptophenol reactant2->product conditions K2CO3, DMF 80 °C, 12h product->conditions

Caption: SNAr reaction to form a diaryl ether.

Materials:

  • This compound (1.0 eq)

  • 4-mercaptophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

  • Add 4-mercaptophenol and anhydrous potassium carbonate to the solution.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, accelerating the SNAr reaction.

  • Base: Potassium carbonate is a suitable base to deprotonate the phenol, generating the nucleophilic phenoxide in situ.

  • Temperature: Elevated temperature is often necessary to overcome the activation energy barrier for SNAr reactions.

Protocol 2: Synthesis of a Substituted Aniline Herbicide Intermediate via Nitro Group Reduction

Objective: To reduce the nitro group to an amine, a critical transformation for introducing further functionality, such as the formation of amides or ureas, which are common in herbicides. [10] Reaction Scheme:

Nitro_Reduction reactant This compound product 3-Amino-5-chloro-1-fluoro-2-methoxybenzene reactant->product conditions Fe, NH4Cl Ethanol/H2O, reflux product->conditions

Caption: Reduction of the nitro group to form an aniline.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline derivative.

  • Further purification can be achieved by column chromatography if necessary.

Rationale for Experimental Choices:

  • Reducing Agent: Iron powder in the presence of a mild acid (generated from ammonium chloride) is a classic, cost-effective, and efficient method for the reduction of aromatic nitro groups. [9]* Solvent System: The ethanol/water mixture provides good solubility for the reactants and facilitates the reaction.

  • Workup: Filtration through celite is crucial for removing the fine iron particles and iron oxides.

Potential Agrochemical Scaffolds and Mechanisms of Action

The derivatives of this compound can be elaborated into a variety of agrochemical scaffolds.

  • Fungicides: The diaryl ether synthesized in Protocol 1 can be further functionalized. Diaryl ethers are known to act as respiration inhibitors in fungi. [11]Specifically, they can target the quinone outside inhibitor (QoI) site of the cytochrome bc1 complex (Complex III) or act as succinate dehydrogenase inhibitors (SDHIs) in Complex II. [11][12]* Herbicides: The aniline derivative from Protocol 2 is a key building block. It can be acylated or reacted with isocyanates to form amides and ureas, respectively. These functional groups are present in herbicides that inhibit various biological pathways, including amino acid synthesis, lipid synthesis, or photosynthesis. [13]

Diagram: From Intermediate to Bioactive Compound

Workflow cluster_fungicide Fungicide Pathway cluster_herbicide Herbicide Pathway start This compound snar Protocol 1: SNAr Reaction start->snar reduction Protocol 2: Nitro Reduction start->reduction diaryl_ether Diaryl Ether Intermediate snar->diaryl_ether fungicide Potential Fungicide (e.g., Respiration Inhibitor) diaryl_ether->fungicide Further Derivatization aniline Aniline Intermediate reduction->aniline herbicide Potential Herbicide (e.g., ALS or ACCase Inhibitor) aniline->herbicide Amide/Urea Formation

Caption: Synthetic pathways from the core intermediate to potential agrochemicals.

Safety, Handling, and Environmental Considerations

Toxicity: Nitroaromatic compounds and their halogenated derivatives should be handled with care as they are often toxic and can be absorbed through the skin. [14][15]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Environmental Fate: Chloronitrobenzenes can be persistent in the environment. [15]While microbial degradation pathways for some chloronitrobenzenes have been identified, their release into the environment should be minimized. [16][17]All chemical waste must be disposed of in accordance with local regulations.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for selective chemical transformations, leading to a wide array of potential fungicide and herbicide candidates. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this and similar polyfunctionalized aromatic compounds in the ongoing quest for innovative crop protection solutions.

References

  • MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. Retrieved from [Link]

  • Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved from [Link]

  • Applied and Environmental Microbiology. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Retrieved from [Link]

  • Weed Science. (1994). Overview of herbicide mechanisms of action. PMC - NIH. Retrieved from [Link]

  • Chinese Chemical Letters. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • Google Patents. (n.d.). Flowering stimulant composition using nitrobenzene.
  • ResearchGate. (n.d.). Degradation pathway of 2-chloronitrobenzene (a) and.... Retrieved from [Link]

  • Catalysts. (2026). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. MDPI. Retrieved from [Link]

  • OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved from [Link]

  • Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Retrieved from [Link]

  • Pest Management Science. (2024). Recent developments in fluorine‐containing pesticides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Origins of new modes of action for fungicides, herbicides and insecticides: a review and analysis. Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI. Retrieved from [Link]

  • Applied and Environmental Microbiology. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. ASM Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

  • extensionAUS. (2020). Modes of Action. Field Crop Diseases Victoria. Retrieved from [Link]

  • Molecules. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. Retrieved from [Link]

  • Journal of Chemistry. (2014). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Flowering stimulant composition using nitrobenzene.
  • ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

Sources

Experimental Protocol for the Regioselective Nitration of Chloro-Fluoro-Methoxy Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro (–NO₂) group into complex aromatic scaffolds is a cornerstone of medicinal chemistry and materials science. Nitrated chloro-fluoro-methoxy benzenes are valuable intermediates, serving as precursors for amines, which are ubiquitous in pharmacologically active compounds.[1] This application note provides a comprehensive guide to the experimental nitration of this class of polysubstituted aromatics. We delve into the mechanistic underpinnings of electrophilic aromatic substitution, dissect the complex interplay of substituent effects that govern regioselectivity, and present a detailed, field-proven laboratory protocol. Emphasis is placed on ensuring experimental success and operational safety through a self-validating protocol design.

Mechanistic Insights: The "Why" Behind the Protocol

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a well-established mechanism that involves the generation of a potent electrophile, which is then attacked by the electron-rich aromatic ring.[2]

Generation of the Electrophile: The Nitronium Ion

The active electrophile in most aromatic nitrations is the nitronium ion (NO₂⁺).[3][4] It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Substitution Mechanism

The core mechanism involves two principal steps:[6]

  • Nucleophilic Attack: The π-electron system of the chloro-fluoro-methoxy benzene attacks the nitronium ion. This step is typically the rate-determining step of the reaction.[3] It disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex (also referred to as a Wheland intermediate).[6][7]

  • Deprotonation: A weak base in the mixture (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitrated product.[3]

Governing Regioselectivity: The Logic of Substitution Patterns

In a polysubstituted benzene ring, the position of the incoming nitro group is not random. It is directed by the electronic and steric properties of the existing substituents. For chloro-, fluoro-, and methoxy-substituted benzenes, the outcome is a delicate balance between activating and deactivating effects.

  • Methoxy Group (–OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (a +M effect). It is a powerful ortho, para-director.

  • Fluoro (–F) and Chloro (–Cl) Groups: These halogens are deactivating groups overall due to their strong electron-withdrawing inductive effect (-I effect). However, they are also ortho, para-directing because their lone pairs can donate electron density through resonance (+M effect), which stabilizes the arenium ion intermediate when attack occurs at the ortho or para positions.[8]

The Guiding Principle: The final substitution pattern is generally dictated by the most powerfully activating group. In this case, the methoxy group will exert the primary directing influence. The nitro group will preferentially add to the positions that are ortho or para to the methoxy group and are not sterically hindered.

The diagram below illustrates the decision-making logic for determining the major product.

G sub Substituted Benzene (Chloro, Fluoro, Methoxy) directing_group Identify Most Activating Group (Typically Methoxy) sub->directing_group positions Determine Ortho/Para Positions Relative to Methoxy Group directing_group->positions sterics Evaluate Steric Hindrance at Ortho/Para Positions positions->sterics major_product Major Product is at the Least Sterically Hindered Activated Position sterics->major_product

Caption: Logical workflow for predicting the major isomer in the nitration of polysubstituted benzenes.

Core Experimental Protocol: Nitration of a Model Substrate

This protocol provides a generalized and reliable method for the nitration of a chloro-fluoro-methoxy substituted benzene. CAUTION: This reaction is highly exothermic and involves extremely corrosive and toxic materials. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[9][10]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationNotes
Chloro-fluoro-methoxy benzeneVariesVaries---Substrate
Concentrated Sulfuric AcidH₂SO₄98.0898%Dehydrating agent and catalyst
Concentrated Nitric AcidHNO₃63.0170%Nitrating agent source
Dichloromethane (DCM)CH₂Cl₂84.93---Reaction solvent
Deionized WaterH₂O18.02---For work-up
Saturated Sodium BicarbonateNaHCO₃84.01aq. soln.For neutralization
Anhydrous Magnesium SulfateMgSO₄120.37---Drying agent
Ethanol or Hexane/Ethyl AcetateVariesVaries---For recrystallization/chromatography
Step-by-Step Methodology

The following workflow diagram outlines the key stages of the experimental procedure.

G start Start setup 1. Reaction Setup Dissolve Substrate in DCM Cool to 0-5 °C start->setup nit_mix 2. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Keep Cold reaction 3. Nitration Slow, Dropwise Addition Maintain Low Temperature setup->reaction nit_mix->reaction Add dropwise workup 4. Work-up Quench with Ice Water Separate Layers reaction->workup neutralize 5. Neutralize & Wash NaHCO₃, Water, Brine workup->neutralize purify 6. Purify Product Recrystallization or Chromatography neutralize->purify end End Characterize Product purify->end

Sources

Application Notes & Protocols for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide on the potential applications of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene as a versatile building block in advanced material synthesis. While direct applications of this specific molecule are not extensively documented, its unique substitution pattern—featuring a nitro group for activation and differentially reactive halogen atoms—presents significant opportunities for the strategic synthesis of functionalized monomers and polymer precursors. This guide extrapolates from the well-established chemistry of related polyhalogenated nitroaromatic compounds to propose detailed, field-proven protocols for its selective functionalization. We will explore sequential modification via Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this compound's synthetic potential.

Introduction: A Multifaceted Synthetic Building Block

This compound is a highly functionalized aromatic compound. Its utility in material science stems not from its direct use, but from its potential as a precursor for creating more complex molecules with tailored properties. The benzene ring is adorned with five distinct substituents, each playing a critical role in its reactivity:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack. This activation is a cornerstone of its utility, enabling reactions that are otherwise difficult on unactivated aromatic systems.

  • Halogens (-F and -Cl): Serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Crucially, fluorine and chlorine exhibit differential reactivity, allowing for selective and sequential substitution.

  • Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties and regioselectivity of reactions.

This unique combination allows for a programmed, step-wise approach to synthesis, enabling the creation of precisely structured monomers for specialty polymers, liquid crystals, or functional organic materials.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 98404-03-6[1]
Molecular Formula C₇H₅ClFNO₃[1]
Molecular Weight 205.57 g/mol [1]
Synonyms Benzene, 5-chloro-1-fluoro-2-methoxy-3-nitro-[1]

Scientific Rationale: The Logic of Sequential Functionalization

The core principle underpinning the use of this compound is regioselective sequential modification . The different functional groups can be addressed in a specific order, leveraging their inherent chemical reactivity.

The Decisive Role of Halogen Reactivity in SNAr

In nucleophilic aromatic substitution, the reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[3] The presence of a strongly electron-withdrawing group, like the nitro group positioned ortho and para to the halogens, is crucial for stabilizing this intermediate.

A key aspect of this molecule is the difference in reactivity between the fluoro and chloro substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[1][3] This effect strongly stabilizes the negative charge in the Meisenheimer complex, making the carbon atom attached to the fluorine more electrophilic and accelerating the rate of nucleophilic attack.[3][4] Consequently, the fluoro group is significantly more labile and acts as a better leaving group in SNAr reactions compared to the chloro group. This differential reactivity is the foundation for our first proposed protocol.

Harnessing the Chloro Group via Cross-Coupling

While the chloro substituent is less reactive in SNAr, it is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] Aryl chlorides can be effectively coupled with organoboron compounds in the presence of a suitable palladium catalyst, a ligand, and a base to form new carbon-carbon bonds.[5][6] This allows for the introduction of a wide array of functionalities, such as vinyl groups (for polymerization), aryl groups (for conjugated materials), or alkyl groups, onto the aromatic core after the more reactive fluoro site has been functionalized.

Application Note 1: Selective Synthesis of a Phenolic Precursor via SNAr

This protocol details the selective substitution of the fluorine atom with a methoxy group, converting the starting material into a dichlorinated anisole derivative. This demonstrates the principle of leveraging the higher reactivity of the C-F bond.

Objective: To synthesize 1,5-dichloro-2,4-dimethoxy-3-nitrobenzene by selectively replacing the fluoro group on this compound.

Protocol:

  • Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5.0 g (24.3 mmol) of this compound.

  • Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a separate beaker, carefully prepare a solution of sodium methoxide by dissolving 0.61 g (26.7 mmol, 1.1 equivalents) of sodium metal in 10 mL of anhydrous methanol. Caution: This reaction is exothermic and produces hydrogen gas. Alternatively, use a commercially available 25% solution of sodium methoxide in methanol (6.1 mL, 26.7 mmol). Add the sodium methoxide solution dropwise to the reaction flask over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water to precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol serves as both the solvent and the precursor for the nucleophile (methoxide).

  • Sodium Methoxide: A strong nucleophile required for the SNAr reaction. A slight excess ensures complete conversion of the starting material.

  • Reflux Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant side reactions. The C-Cl bond remains intact under these conditions due to its lower reactivity.[7][8]

Workflow Diagram:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound in Methanol C 3. Add Methoxide Dropwise A->C B 2. Prepare Sodium Methoxide Solution B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Quench with Ice Water E->F Reaction Complete G 7. Extract with Dichloromethane F->G H 8. Dry and Evaporate Solvent G->H I 9. Purify Product H->I

Caption: Workflow for selective nucleophilic aromatic substitution.

Application Note 2: Synthesis of a Styrenic Monomer via Suzuki-Miyaura Coupling

This protocol illustrates the subsequent functionalization of the chloro-substituent on the product from Application Note 1, creating a polymerizable styrenic monomer.

Objective: To synthesize a vinyl-functionalized nitrobenzene derivative from the product of the SNAr reaction using a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the chloro-aromatic product from the previous step (e.g., 1,5-dichloro-2,4-dimethoxy-3-nitrobenzene) (5.0 g, 19.0 mmol), potassium vinyltrifluoroborate (2.8 g, 20.9 mmol, 1.1 eq), and cesium carbonate (12.4 g, 38.0 mmol, 2.0 eq).

  • Catalyst and Ligand Addition: To this solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.78 g, 0.95 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (80 mL) and deionized water (8 mL) via cannula.

  • Reaction: Heat the reaction mixture to 85°C with vigorous stirring for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure styrenic monomer.

Causality Behind Experimental Choices:

  • Palladium Catalyst (Pd(dppf)Cl₂): A robust and versatile catalyst effective for coupling aryl chlorides.[9]

  • Cesium Carbonate: A strong base required to facilitate the transmetalation step of the catalytic cycle.[10]

  • Dioxane/Water Solvent System: A common solvent mixture for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents.

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-Cl OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R L₂ ArPdX->ArPdR R-B(OR)₂ Trans Transmetalation ArPdR->Pd0 Ar-R RedElim Reductive Elimination ArR Ar-R (Product) ArX Ar-Cl RBOH2 R-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a highly promising, albeit under-explored, platform for the synthesis of advanced materials. Its true value lies in its capacity for selective, sequential functionalization. By understanding and applying the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can unlock a vast chemical space. The protocols outlined in this guide provide a robust starting point for developing novel monomers and functionalized intermediates, paving the way for new polymers and organic materials with precisely engineered properties.

References

  • Catalyst Education. (2020). Nucleophilic Aromatic Substitution. Homework For You. [Link]

  • Vlasov, V. M. (1998). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 67(6), 451-477. [Link]

  • Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.... [Link]

  • Cas Number Lookup. (n.d.). This compound molecular information. [Link]

  • askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction. [Link]

  • Chegg. (2021). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. [Link]

  • Chegg. (2020). Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic utility of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene as a key building block in the preparation of medicinally relevant heterocyclic compounds. We will delve into the chemical principles governing its reactivity, provide detailed, field-proven protocols for its transformation, and discuss the significance of the resulting fluorinated heterocycles in the landscape of modern drug discovery.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic compound strategically functionalized for selective chemical transformations. Its utility in heterocyclic synthesis stems from the orchestrated electronic effects of its substituents, which render the aromatic ring susceptible to specific, high-yielding reactions.

The presence of a nitro group, a potent electron-withdrawing group, significantly activates the benzene ring towards Nucleophilic Aromatic Substitution (SNAr) . This activation is further modulated by the methoxy and halogen substituents. Crucially, the fluorine atom, being the most electronegative halogen, serves as an excellent leaving group in SNAr reactions, allowing for the regioselective introduction of a variety of nucleophiles. This predictable reactivity makes it a valuable precursor for constructing complex molecular scaffolds.

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Consequently, this compound serves as a gateway to novel, fluorinated benzimidazoles and other related heterocycles with promising therapeutic potential.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 98404-03-6
Molecular Formula C₇H₅ClFNO₃
Molecular Weight 205.57 g/mol
Appearance Typically a solid
Key Reactive Sites The carbon atom attached to the fluorine is highly activated for SNAr. The nitro group is readily reducible to an amine.

Core Chemistry: Nucleophilic Aromatic Substitution and Regioselectivity

The cornerstone of this building block's utility is the Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring.

SNAr_Mechanism

The regioselectivity of the nucleophilic attack is dictated by the positions of the activating and deactivating groups on the benzene ring. In this compound, the nitro group at C3 strongly activates the ortho (C2 and C4) and para (C6) positions. The fluorine atom at C1 is ortho to the nitro group, making it the primary site for nucleophilic attack and subsequent displacement. The chlorine atom at C5 is meta to the nitro group and is therefore significantly less activated towards substitution. This predictable regioselectivity is a key advantage in synthetic planning.

Synthesis of a Key Intermediate: 4-Chloro-6-fluoro-7-methoxy-N-substituted-2-nitroaniline

A pivotal step in the synthesis of many nitrogen-containing heterocycles is the initial reaction of this compound with a primary amine. This SNAr reaction selectively displaces the fluorine atom to yield a substituted N-aryl-2-nitroaniline, a direct precursor to benzimidazoles.

Protocol 1: Synthesis of N-Benzyl-4-chloro-6-fluoro-7-methoxy-2-nitroaniline

This protocol details the reaction with benzylamine as a representative primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzylamine (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Benzyl-4-chloro-6-fluoro-7-methoxy-2-nitroaniline.

Expert Insights:

  • Choice of Base: Potassium carbonate is a suitable base to scavenge the HF generated during the reaction. Other non-nucleophilic bases like triethylamine or diisopropylethylamine can also be used.

  • Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions. Other solvents like DMSO or NMP can also be employed.

  • Temperature Control: While the reaction requires heating to proceed at a reasonable rate, excessive temperatures should be avoided to minimize potential side reactions.

Synthesis of Substituted Benzimidazoles

The substituted 2-nitroaniline intermediate from Protocol 1 is readily converted into the corresponding benzimidazole through a two-step sequence: reduction of the nitro group to an amine, followed by cyclization with a one-carbon synthon.

Benzimidazole_Synthesis_Workflow

Protocol 2: Reduction of the Nitro Group

Materials:

  • N-Benzyl-4-chloro-6-fluoro-7-methoxy-2-nitroaniline (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend N-Benzyl-4-chloro-6-fluoro-7-methoxy-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude N¹-benzyl-4-chloro-6-fluoro-7-methoxybenzene-1,2-diamine, which can often be used in the next step without further purification.

Expert Insights:

  • Reducing Agent: This method using iron powder is a classic and cost-effective procedure for nitro group reduction. Other methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using tin(II) chloride (SnCl₂), are also effective.[4]

  • Workup: The filtration through Celite® is crucial for removing the fine iron particles and iron oxides.

Protocol 3: Cyclization to the Benzimidazole Ring

Materials:

  • Crude N¹-benzyl-4-chloro-6-fluoro-7-methoxybenzene-1,2-diamine (from Protocol 2)

  • Formic acid (HCOOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Standard laboratory glassware

Procedure:

  • Place the crude diamine from the previous step in a round-bottom flask.

  • Add formic acid (5-10 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will often precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid product by filtration, wash with water, and dry under vacuum. If an extraction was performed, dry the organic layer and concentrate to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-benzyl-7-chloro-5-fluoro-4-methoxy-1H-benzo[d]imidazole.

Expert Insights:

  • Cyclizing Agent: Formic acid is a simple and effective one-carbon source for the formation of the C2-unsubstituted benzimidazole. Other reagents, such as aldehydes followed by an oxidant, can be used to install a substituent at the C2 position.[5]

  • Acid Catalyst: Sometimes, a catalytic amount of a strong acid like HCl is added to facilitate the cyclization, though formic acid itself is often sufficient.

Applications in Drug Discovery

The resulting fluorinated and methoxylated benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] The presence of the fluorine atom can significantly enhance pharmacological properties by:

  • Increasing Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism.

  • Modulating pKa: Fluorine's electron-withdrawing nature can alter the basicity of the imidazole nitrogens, affecting solubility and receptor interactions.

  • Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

This synthetic route provides access to a diverse library of substituted benzimidazoles for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Fokas, D., et al. (2005). Synthesis of Benzimidazoles from o Nitroanilines in a One Step Reductive Cyclization Process.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles. Synthesis, 2007(03), 417-427. [Link]

  • Preston, P. N. (1974). Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society, Perkin Transactions 1, 80-84.
  • Kaldhi, D., et al. (2021). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]

  • Acar Çevik, U., et al. (2021). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 26(11), 3198. [Link]

  • European Patent Office. (2010). Preparation of fluoronitrobenzene. EP2236500A1.
  • Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50(6), 764-793. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. As a crucial intermediate in the development of advanced pharmaceutical compounds, achieving a high yield and purity of this molecule is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic chemistry and extensive experience in process optimization.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) nitration of 3-chloro-4-fluoroanisole. The success of this synthesis hinges on controlling the regioselectivity of the nitration to favor the desired isomer and minimizing the formation of byproducts.

The directing effects of the substituents on the aromatic ring of 3-chloro-4-fluoroanisole are the primary determinants of the position of nitration. The methoxy group (-OCH₃) is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. The chloro (-Cl) and fluoro (-F) groups are deactivating yet are also ortho, para-directors. The interplay of these directing effects dictates the product distribution.

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound in a practical, question-and-answer format.

Low Yield of the Desired Product

Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to product loss during workup and purification. Here is a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or a nitrating agent that is not potent enough. The presence of water in the reaction mixture can also quench the nitronium ion (NO₂⁺), the active electrophile.

    • Solution:

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

      • Temperature Control: Nitration is an exothermic reaction. While low temperatures are generally used to control the reaction rate and prevent side reactions, a temperature that is too low can lead to an incomplete reaction. A carefully controlled temperature range, typically between 0°C and 10°C, is recommended.

      • Nitrating Agent: Ensure the use of high-quality, concentrated nitric acid (≥68%) and sulfuric acid (≥95%). For moderately deactivated systems, a mixture of fuming nitric acid and sulfuric acid, or the use of potassium nitrate in sulfuric acid can provide a more potent nitrating medium.[1]

      • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the deactivation of the nitrating agent.

  • Product Loss During Workup:

    • Cause: The product may be partially soluble in the aqueous phase during quenching or lost during extraction.

    • Solution:

      • Quenching: Pour the reaction mixture slowly onto a well-stirred mixture of ice and water to precipitate the crude product effectively.

      • Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Suboptimal Purification:

    • Cause: Co-elution of isomers during column chromatography or similar solubilities during recrystallization can lead to significant product loss.

    • Solution:

      • Column Chromatography: Utilize a solvent system with optimal polarity to achieve good separation of the isomers. A gradient elution may be necessary.

      • Recrystallization: Carefully select the recrystallization solvent. A solvent system (a mixture of two solvents) often provides better separation than a single solvent.

Formation of Multiple Isomers

Q2: I am observing the formation of multiple nitro-isomers in my crude product. How can I improve the regioselectivity of the nitration?

A2: The formation of isomers is a common challenge in the nitration of polysubstituted benzene rings. Understanding the directing effects of the substituents is key to controlling the isomer distribution.

  • Directing Effects:

    • The strongly activating methoxy group directs the incoming nitro group to its ortho and para positions. In 3-chloro-4-fluoroanisole, the position para to the methoxy group is occupied by the chloro group. Therefore, nitration is expected to occur primarily at the positions ortho to the methoxy group.

    • The two positions ortho to the methoxy group are C2 and C6. The desired product is formed by nitration at the C3 position (which is C5 relative to the methoxy group if we number the ring starting from the methoxy group as 1). The major byproduct is likely the isomer formed by nitration at the other ortho position.

  • Strategies to Enhance Regioselectivity:

    • Temperature Control: Lowering the reaction temperature can often enhance the selectivity towards the thermodynamically favored product.

    • Choice of Nitrating Agent: The size and nature of the nitrating agent can influence the regioselectivity. Using a bulkier nitrating agent might favor substitution at the less sterically hindered position.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thereby affect the isomer ratio. Experimenting with different inert solvents may be beneficial.

Presence of Dinitrated Byproducts

Q3: My product is contaminated with dinitrated compounds. How can I prevent their formation?

A3: Dinitration occurs when the initial nitrated product undergoes a second nitration. Although the nitro group is strongly deactivating, forcing reaction conditions can lead to the formation of dinitrated species.

  • Prevention Strategies:

    • Stoichiometry of Nitric Acid: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess will significantly increase the likelihood of dinitration.

    • Reaction Temperature: Maintain a low and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time. Runaway temperatures are a primary cause of over-nitration.[2]

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from undergoing further reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis?

A1: The most direct precursor is 3-chloro-4-fluoroanisole. It is commercially available and provides a straightforward route to the target molecule via a single nitration step.

Q2: What is the role of sulfuric acid in the nitration reaction?

A2: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water that is formed as a byproduct of the reaction, which would otherwise dilute the nitric acid and inhibit the reaction.

Q3: How can I effectively separate the desired this compound from its isomers?

A3: The separation of closely related isomers can be challenging. A combination of techniques is often most effective:

  • Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a particular solvent. By carefully selecting a solvent or a solvent mixture and controlling the temperature, it may be possible to selectively crystallize the desired isomer.[3]

  • Column Chromatography: This is a highly effective method for separating isomers on a laboratory scale. A silica gel column with a carefully chosen eluent system (e.g., a mixture of hexane and ethyl acetate) can provide good separation.

Q4: What analytical techniques are recommended for product characterization?

A4:

  • ¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for structural elucidation and for confirming the regiochemistry of the nitration. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Melting Point Analysis: A sharp melting point is a good indicator of purity.

IV. Experimental Protocols

The following protocols are provided as a starting point for the synthesis and purification of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Protocol 1: Nitration of 3-chloro-4-fluoroanisole
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0°C in an ice-salt bath.

  • Slowly add 3-chloro-4-fluoroanisole (10 g, 0.062 mol) to the cold sulfuric acid with stirring, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.3 mL, ~0.065 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and water (200 mL).

  • A solid precipitate should form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified this compound.

V. Visualizations

Reaction Scheme

G 3-chloro-4-fluoroanisole 3-chloro-4-fluoroanisole product This compound 3-chloro-4-fluoroanisole->product Nitration byproduct Isomeric Byproducts 3-chloro-4-fluoroanisole->byproduct Nitration HNO3_H2SO4 HNO₃, H₂SO₄ HNO3_H2SO4->3-chloro-4-fluoroanisole

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Use stronger nitrating agent incomplete->optimize_conditions Yes check_workup Review Workup Procedure incomplete->check_workup No complete->check_workup end Improved Yield optimize_conditions->end workup_issue Product Loss During Workup? check_workup->workup_issue optimize_workup Optimize Workup: - Efficient quenching - Multiple extractions workup_issue->optimize_workup Yes check_purification Review Purification Method workup_issue->check_purification No optimize_workup->end purification_issue Product Loss During Purification? check_purification->purification_issue optimize_purification Optimize Purification: - Different solvent system - Gradient elution purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting workflow for low product yield.

VI. Quantitative Data Summary

ParameterTypical Range/ValuePotential Impact on Yield and Purity
Reaction Temperature 0 - 10 °CLower temperatures favor selectivity; higher temperatures can lead to dinitration.
Molar Ratio (HNO₃:Substrate) 1.05:1 - 1.2:1A significant excess of nitric acid increases the risk of dinitration.
Reaction Time 1 - 4 hoursInsufficient time leads to incomplete reaction; excessive time can promote side reactions.
Purity of Starting Material >98%Impurities can lead to a complex mixture of byproducts, complicating purification.

VII. References

  • Wen, Z., et al. (2017). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton - University of Southampton. Available at: [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Available at: [Link]

Sources

Navigating the Synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complexities of this multi-substituted aromatic synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism and potential side reactions. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the key controlling factors?

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS), specifically the nitration, of the precursor 4-chloro-2-fluoroanisole. The core of this synthesis lies in the careful control of the nitration conditions to ensure the regioselective introduction of the nitro group at the C3 position.

The primary directing influence in 4-chloro-2-fluoroanisole is the methoxy group (-OCH₃). As a strong activating and ortho-, para-directing group, it significantly enhances the electron density of the aromatic ring, particularly at the positions ortho and para to it.[1] Since the para position is blocked by the chloro group, the methoxy group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions (C3 and C5). The fluorine and chlorine atoms, while being deactivating overall due to their inductive electron-withdrawing effects, are also ortho-, para-directors. However, their influence is subordinate to the powerful activating effect of the methoxy group.

Controlling the reaction temperature and the composition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) are the most critical factors for maximizing the yield of the desired product and minimizing side reactions.

Q2: I am observing the formation of multiple isomers. What are the likely structures of these byproducts and why are they forming?

The formation of isomeric byproducts is the most common challenge in this synthesis. The interplay of the directing effects of the methoxy, fluoro, and chloro substituents can lead to the formation of undesired isomers.

Primary Isomeric Byproduct:

  • 3-Chloro-5-fluoro-2-methoxy-1-nitrobenzene: This is the most probable isomeric impurity. While the methoxy group is the dominant director, the fluorine atom at C2 also exerts an ortho-, para-directing effect. Nitration at the C5 position, which is ortho to the methoxy group and para to the fluorine atom, can occur, leading to this isomer.

The ratio of the desired this compound to this isomeric byproduct is highly dependent on the reaction conditions.

Mechanism of Isomer Formation:

The formation of these isomers is a direct consequence of the competition between the directing effects of the substituents on the stability of the Wheland intermediate (the arenium ion) formed during the electrophilic attack. While the methoxy group's activation at the C3 position is dominant, the combined electronic effects at the C5 position can still lead to the formation of the corresponding intermediate, resulting in the isomeric byproduct.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product and/or Poor Regioselectivity

A low yield of this compound, often accompanied by a high proportion of the 3-Chloro-5-fluoro-2-methoxy-1-nitrobenzene isomer, is a frequent issue.

Causality:

  • Reaction Temperature: Nitration reactions are highly exothermic. An elevated reaction temperature can lead to a decrease in regioselectivity, favoring the formation of the thermodynamically more stable isomer, which may not be the desired product. Higher temperatures can also increase the rate of side reactions.

  • Nitrating Agent Composition: The concentration of the nitronium ion (NO₂⁺) is critical. An excessively strong nitrating mixture (e.g., high concentration of fuming nitric acid or oleum) can lead to over-nitration or decreased selectivity. Conversely, a nitrating agent that is too weak may result in an incomplete reaction.

  • Rate of Addition: A rapid addition of the nitrating agent can cause localized increases in temperature and concentration, leading to a loss of selectivity.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrating agent and for the duration of the reaction. Utilize an efficient cooling bath (ice-salt or a cryocooler) to dissipate the heat generated.

  • Optimize Nitrating Agent:

    • Start with a standard mixed acid solution (e.g., a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid).

    • If regioselectivity is poor, consider using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride).

  • Controlled Addition: Add the nitrating agent dropwise to a solution of 4-chloro-2-fluoroanisole in the acid medium with vigorous stirring. This ensures uniform distribution and temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.

ParameterRecommended ConditionRationale
Temperature 0-5 °CEnhances regioselectivity and minimizes side reactions.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ (1:1 v/v)Provides a controlled concentration of the nitronium ion.
Addition Rate Slow, dropwisePrevents localized temperature and concentration spikes.
Stirring VigorousEnsures homogeneity and efficient heat transfer.
Problem 2: Presence of a Phenolic Impurity

The appearance of a phenolic byproduct, likely 4-chloro-2-fluoro-6-nitrophenol, is another potential side reaction.

Causality:

This side reaction, known as demethylation, can occur in the strongly acidic conditions of the nitration. The ether linkage of the methoxy group can be cleaved, particularly at elevated temperatures, to form a phenol. This phenol is also an activated ring system and will undergo nitration. Studies on the nitration of substituted anisoles have shown that phenolic products can arise from ipso-attack of the nitronium ion at the carbon bearing the methoxy group, followed by rearrangement and loss of the methyl group.[1]

Troubleshooting Protocol:

  • Maintain Low Temperature: As with improving regioselectivity, strict temperature control is the primary method to suppress demethylation.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the strong acid at elevated temperatures.

  • Purification:

    • Alkaline Wash: During the workup, a wash with a dilute aqueous base (e.g., 1M NaOH) can be used to extract the acidic phenolic byproduct from the organic layer containing the desired neutral product.

    • Chromatography: If the phenolic impurity persists, it can typically be separated from the desired product by column chromatography on silica gel.

Experimental Protocols & Visualization

Workflow for Troubleshooting Isomer Formation

The following workflow outlines the steps for identifying and mitigating the formation of isomeric byproducts.

troubleshooting_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision cluster_purification Purification/Optimization A Nitration of 4-chloro-2-fluoroanisole B TLC/GC-MS Analysis of Crude Product A->B Obtain Crude Product C Isomer Ratio Acceptable? B->C Determine Isomer Ratio D Proceed to Purification (Crystallization/Chromatography) C->D Yes E Optimize Reaction Conditions (Temperature, Nitrating Agent) C->E No E->A Re-run Synthesis

Caption: Troubleshooting workflow for isomer formation.

Analytical Characterization

Accurate identification of the desired product and any byproducts is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct aromatic protons, likely appearing as doublets due to coupling with the fluorine atom. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR will provide information on the number and electronic environment of the carbon atoms.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool to confirm the presence and environment of the fluorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent technique for separating the desired product from its isomers and other impurities. The mass spectrum will show the molecular ion peak (m/z = 205.57 for C₇H₅ClFNO₃) and a characteristic fragmentation pattern that can help in structure elucidation. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster (M and M+2 peaks).

Purification Protocol: Separation of Isomers

If optimization of the reaction conditions does not sufficiently suppress the formation of the isomeric byproduct, a purification step is necessary.

  • Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective method for separation on a larger scale. This often requires screening various solvents.

  • Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is the most reliable method. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically effective. The separation can be monitored by TLC.

Concluding Remarks

The synthesis of this compound presents a classic challenge in regioselectivity in electrophilic aromatic substitution. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, particularly temperature, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues and implementing effective analytical and purification strategies.

References

  • Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]

  • Moodie, R. B., Schofield, K., & Tobin, G. D. (1977). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693. [Link]

  • Hartman, W. W., & Brethen, M. R. (1926). m-CHLORONITROBENZENE. Organic Syntheses, 06, 22. [Link]

Sources

Technical Support Center: Purification of Crude 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth information and troubleshooting advice for the purification of crude "5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" (CAS No: 98404-03-6, Molecular Weight: 205.571 g/mol ) via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle behind this method is the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the desired compound to form pure crystals, leaving impurities dissolved in the remaining solution (mother liquor).[3]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A1: An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to allow for complete dissolution.[4]

  • Low solubility at room temperature and below: This ensures maximum recovery of the purified crystals upon cooling.[4]

  • Inertness: The solvent must not react with the target compound.[5]

  • Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals.[6]

  • "Like dissolves like" principle: Given the polar nature of the nitro group and the presence of halogens and a methoxy group, polar solvents are a good starting point for screening. However, the overall molecular polarity will influence solubility.[1]

Q2: How do I select a suitable solvent if solubility data for this compound is unavailable?

A2: When specific solubility data is not available, a systematic small-scale solvent screening is crucial. This involves testing the solubility of a small amount of the crude material (e.g., 10-20 mg) in a small volume (e.g., 0.5-1 mL) of various solvents at room temperature and then at the solvent's boiling point.[7] Solvents to consider for screening, based on the structure of the target molecule, include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[8] A mixed solvent system may also be effective.[9]

Q3: What is a mixed solvent system and when should I use it?

A3: A mixed solvent system, or solvent pair, is used when no single solvent meets all the criteria for a good recrystallization solvent.[9] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the hot "bad" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Q4: How can I decolorize a colored solution during recrystallization?

A4: If the hot, dissolved solution of your crude product has a color, and the pure compound is expected to be colorless or of a different color, activated charcoal can be used to remove colored impurities.[5] A small amount of charcoal is added to the hot solution, which is then boiled for a few minutes. The charcoal, with the adsorbed impurities, is subsequently removed by hot gravity filtration.[10]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, causing the compound to melt before it dissolves. It can also be caused by a high concentration of impurities.[11]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool very slowly. Insulating the flask can promote gradual cooling.

    • If oiling persists, consider using a different solvent with a lower boiling point or a mixed solvent system.[11]

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be supersaturated, meaning too much solvent was used, or nucleation has not been initiated.[11]

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for crystal nucleation.[11]

      • Add a "seed crystal" of the pure compound, if available.[11]

    • Reduce solvent volume: Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[12]

    • Cool further: If crystals still do not form, cool the flask in an ice-water bath.[11]

Problem 3: The yield of recrystallized product is very low.

  • Cause: Several factors can lead to poor recovery:

    • Using an excessive amount of solvent.[12]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that is not ice-cold.

    • The chosen solvent may be too effective, keeping a significant amount of the product dissolved even at low temperatures.[12]

  • Solution:

    • Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[1]

    • If hot filtration is necessary, pre-heat the funnel and receiving flask to prevent premature crystallization.[13]

    • Always wash the final crystals with a minimal amount of ice-cold solvent.[1]

    • Before discarding the filtrate (mother liquor), cool it in an ice bath to see if a second crop of crystals can be obtained.[14]

Experimental Protocol: Recrystallization of this compound

Disclaimer: The following is a general procedure and should be adapted based on the results of your small-scale solvent screening tests.

Step 1: Solvent Selection (Small-Scale Test)

  • Place approximately 20 mg of the crude this compound into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • An ideal solvent will show poor solubility at room temperature and complete solubility when hot, with significant crystal formation upon cooling.[3]

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a boiling chip and the selected solvent.

  • Heat the mixture to the boiling point of the solvent while stirring or swirling.

  • Add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of solvent necessary.[1]

Step 3: Decolorization (Optional)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

Step 4: Hot Gravity Filtration

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Pre-heat a funnel and a new Erlenmeyer flask.

  • Pour the hot solution through a fluted filter paper in the pre-heated funnel.

Step 5: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature.[3]

  • Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.

Step 6: Isolation and Drying of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Continue to draw air through the crystals on the filter to partially dry them.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Step 7: Analysis

  • Weigh the dried, purified crystals to determine the percent recovery.

  • Determine the melting point of the purified product to assess its purity.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; high boiling point can be a disadvantage.[8]
Ethanol78HighA versatile and commonly used solvent for a range of organic compounds.[8]
Methanol65HighSimilar to ethanol but with a lower boiling point.[6]
Isopropanol82Medium-HighAnother good alcohol-based solvent option.
Acetone56Medium-HighA strong solvent with a low boiling point.[2]
Ethyl Acetate77MediumA good solvent for many esters and other moderately polar compounds.[2]
Toluene111LowSuitable for less polar, aromatic compounds.[9]
Hexane69Very LowUsed for nonpolar compounds, often in a mixed solvent system.[9]

Disclaimer: The ideal solvent for this compound must be determined experimentally.

Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting start Crude Product solvent_screen Solvent Screening (Small Scale) start->solvent_screen Test solubility dissolve Dissolve in Min. Hot Solvent solvent_screen->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter oiling_out Oiling Out? dissolve->oiling_out cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate no_crystals No Crystals? cool->no_crystals dry Dry Crystals isolate->dry low_yield Low Yield? isolate->low_yield end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

  • - this compound molecular information.

  • - A general overview of the recrystallization process.

  • - A detailed guide on the principles and steps of recrystallization.

  • - An educational guide to recrystallization.

  • - A comprehensive guide including mixed solvent systems.

  • - An interactive guide to the recrystallization process.

  • - A guide to selecting solvents for recrystallization.

  • - A discussion on solvent selection.

  • - A guide to recrystallization with a list of common solvents.

  • - An academic paper on solvent selection.

  • - A community discussion on solvent mixtures.

  • - A troubleshooting guide for recrystallization.

  • - A detailed troubleshooting guide.

  • - An experimental procedure for recrystallization.

  • - A lab experiment guide on recrystallization.

  • - Tips and tricks for successful recrystallization.

  • - A guide to the practical aspects of recrystallization.

  • - A community discussion on sources of error in recrystallization.

  • - An industry perspective on crystallization challenges.

Sources

Overcoming poor regioselectivity in the synthesis of "5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming challenges related to regioselectivity in this synthesis.

Understanding the Core Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound typically involves the nitration of a disubstituted benzene precursor, 3-chloro-4-fluoroanisole. The primary challenge in this electrophilic aromatic substitution (EAS) reaction is controlling the position of the incoming nitro group (-NO2). The benzene ring has three substituents—methoxy (-OCH3), fluoro (-F), and chloro (-Cl)—each exerting its own directing influence, which can lead to a mixture of constitutional isomers.[1]

The Directing Effects of Substituents: A Tug-of-War on the Aromatic Ring

The regiochemical outcome of the nitration is determined by the interplay of the electronic and steric effects of the substituents already present on the aromatic ring.[2][3]

  • Methoxy Group (-OCH3): This is a strongly activating, ortho, para-directing group.[4][5] It donates electron density to the ring through resonance, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.[5][6]

  • Fluoro (-F) and Chloro (-Cl) Groups: Halogens are deactivating yet ortho, para-directing groups.[3][7] They withdraw electron density through induction (deactivating the ring) but can donate electron density through resonance (directing ortho, para).[3]

In the starting material, 3-chloro-4-fluoroanisole, the positions are influenced as follows:

  • Position 2: Ortho to -OCH3, ortho to -F. Strongly activated.

  • Position 3: The desired position for nitration. Meta to -OCH3, meta to -F, and ortho to -Cl.

  • Position 5: Para to -Cl, ortho to -F. Moderately activated.

  • Position 6: Ortho to -OCH3, meta to -Cl. Strongly activated.

The methoxy group's powerful activating and ortho, para-directing effect strongly favors substitution at positions 2 and 6. This leads to the formation of undesired isomers and, consequently, poor regioselectivity for the target this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and provides actionable solutions.

FAQ 1: My nitration of 3-chloro-4-fluoroanisole yields a mixture of isomers with low selectivity for the desired product. How can I improve this?

Answer: This is the most common issue. Achieving high regioselectivity requires careful control of reaction conditions and the choice of nitrating agent.

Troubleshooting Steps:

  • Choice of Nitrating Agent:

    • Traditional Mixed Acid (HNO₃/H₂SO₄): This highly reactive system often leads to poor regioselectivity and the formation of multiple byproducts.[8][9][10] The high concentration of the nitronium ion (NO₂⁺) can overcome the subtle directing differences.

    • Milder Nitrating Agents: Consider using alternative, less aggressive nitrating agents that can offer better selectivity. Examples include:

      • Urea nitrate in sulfuric acid: This can provide a more controlled release of the nitrating species.

      • Zeolite catalysts with nitric acid: Solid acid catalysts like H-ZSM-5 can enhance para-selectivity through shape-selective catalysis.[11]

      • Tetrachlorosilane-Sodium Nitrate System: This homogeneous system can offer high para-regioselectivity under mild conditions.[12]

      • Ammonium nitrate with trifluoroacetic anhydride: This can generate trifluoroacetyl nitrate in situ, a potent but selective nitrating agent.[13]

  • Reaction Temperature:

    • Lowering the reaction temperature (e.g., to 0°C or below) can increase selectivity. At lower temperatures, the reaction is more sensitive to the activation energy differences between the various possible substitution pathways, favoring the formation of the thermodynamically more stable product.

  • Solvent Effects:

    • The choice of solvent can influence the isomer distribution.[14] Highly polar solvents can stabilize the charged intermediates, potentially altering the regiochemical outcome. Experimenting with different solvents, such as acetic anhydride or nitromethane, may improve the desired isomer ratio.

FAQ 2: I am observing significant amounts of dinitrated byproducts. How can I prevent this?

Answer: Dinitration occurs when the reaction is too vigorous or the reaction time is too long.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Dilute Nitric Acid: Using a more dilute nitric acid solution can help avoid over-nitration.[8][9]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant dinitration occurs.

  • Lower Temperature: As with improving regioselectivity, lower temperatures will also help to minimize dinitration.

FAQ 3: How can I effectively separate the desired this compound from its constitutional isomers?

Answer: The separation of constitutional isomers can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.[15]

  • Column Chromatography: This is a very common and effective method for separating isomers. The choice of stationary phase (e.g., silica gel) and eluent system is critical. A systematic trial of different solvent systems (e.g., hexane/ethyl acetate mixtures of varying polarity) will be necessary to achieve good separation.

  • Recrystallization: If the desired product is a solid, fractional recrystallization from a suitable solvent can be used to enrich and purify the target isomer.

  • Selective Chemical Reduction: In some cases, it may be possible to selectively reduce the nitro group of an undesired isomer to an amine, which can then be easily separated by acid-base extraction.[16] For instance, unhindered nitro groups can be selectively reduced in the presence of sterically hindered ones.[16]

Experimental Protocols

Protocol 1: Nitration of 3-chloro-4-fluoroanisole with Improved Regioselectivity

This protocol aims to improve the regioselectivity by using milder reaction conditions.

Materials:

  • 3-chloro-4-fluoroanisole

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-chloro-4-fluoroanisole (1 equivalent) in dichloromethane in a three-necked flask equipped with a dropping funnel and a thermometer.

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add a pre-cooled (-10°C) mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -5°C.

  • Stir the reaction mixture at -10°C for 2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Protocol 2: Purification of Isomeric Mixture by Column Chromatography

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Summary

The following table summarizes the expected directing effects and potential isomer distribution. Actual yields will vary based on reaction conditions.

SubstituentElectronic EffectDirecting InfluenceFavored Positions for Nitration
-OCH₃ Activating (+M > -I)ortho, para2, 6
-F Deactivating (-I > +M)ortho, para3, 5
-Cl Deactivating (-I > +M)ortho, para2, 6

Predicted Major Isomers from Nitration of 3-chloro-4-fluoroanisole:

  • 2-Nitro-3-chloro-4-fluoroanisole

  • 6-Nitro-3-chloro-4-fluoroanisole

  • This compound (Target)

Visualizing the Synthetic Challenge

The following diagram illustrates the competing directing effects in the nitration of 3-chloro-4-fluoroanisole.

G cluster_0 Directing Influences on 3-chloro-4-fluoroanisole cluster_1 Aromatic Ring Positions A OCH3 (Strongly Activating, o,p-directing) P2 2 A->P2 ortho P6 6 A->P6 ortho B F (Deactivating, o,p-directing) P3 3 B->P3 ortho P5 5 B->P5 ortho C Cl (Deactivating, o,p-directing) C->P2 ortho P4 4 C->P4 para P1 1

Caption: Competing directing effects on the aromatic ring.

The logical workflow for overcoming poor regioselectivity is outlined below.

G start Start: Poor Regioselectivity in Nitration q1 Is the reaction temperature optimized? start->q1 step1 Lower temperature to 0°C or below q1->step1 No q2 Is a standard mixed acid nitrating agent being used? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Explore milder/more selective nitrating agents (e.g., Zeolites, Urea Nitrate) q2->step2 Yes q3 Are isomeric byproducts difficult to separate? q2->q3 No a2_yes Yes a2_no No step2->q3 step3 Optimize purification method: - Column Chromatography - Fractional Distillation - Recrystallization q3->step3 Yes end End: Improved Yield of Desired Isomer q3->end No a3_yes Yes a3_no No step3->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.
  • Patsnap Eureka. (n.d.). Preparation method of 3-chloro-4-fluoroaniline.
  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • Filo. (2024, December 22). yield a mixture of ortho and para nitro anisole 2-Nitroantsole (1) ortho ....
  • BenchChem. (n.d.). Controlling regioselectivity in aromatic nitration reactions.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions.
  • ResearchGate. (2025, August 7). Effect of solvents on regioselectivity of anisole nitration | Request PDF.
  • Google Patents. (n.d.). US3620928A - Method of separating isomers of mononitrotoluene.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • PubMed. (n.d.). Variation of Isomer Distribution in Electrophilic Nitration of Toluene, Anisole, and O-Xylene: Independence of High Regioselectivity From Reactivity of Reagent.
  • Pearson+. (n.d.). Despite the amino group being an ortho/para director, nitration o... | Study Prep.
  • PubMed. (2021, February 8). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry.
  • Unknown Source. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds | The Journal of Organic Chemistry.
  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • Chemistry Letters. (1996). Unknown Title.
  • ChemTalk. (n.d.). Directing Effects.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Wikipedia. (n.d.). Ortho effect.
  • SciRP.org. (2015). Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System.
  • MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene.
  • PMC - NIH. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • PubMed. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
  • Unknown Source. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • YouTube. (2020, October 6). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry.
  • BenchChem. (n.d.). 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene.
  • BenchChem. (n.d.). Navigating the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide to Isomeric Routes.

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"5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" decomposition pathways and stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and decomposition of this compound. My insights are drawn from established principles in organic chemistry and extensive experience with complex aromatic systems.

I. Compound Stability Profile & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by three main factors: heat, light (photolytic degradation), and exposure to strong nucleophiles or reactive chemical species.[1][2] As a nitroaromatic compound, the carbon-nitro (C-NO₂) bond is often the most labile, particularly under thermal stress.[1][3]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place.[4][5][6] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation or reaction with atmospheric moisture.

Q3: Is this compound sensitive to air or moisture?

A3: While many nitroaromatic compounds are relatively stable, prolonged exposure to atmospheric moisture and oxygen, especially in the presence of light or elevated temperatures, can potentially lead to slow degradation over time. Hydrolysis of the methoxy group or nucleophilic substitution of the halogens by water, although likely slow, are theoretical degradation pathways.

Q4: What are the expected decomposition products under thermal stress?

A4: Under significant thermal stress, the primary decomposition pathway is likely initiated by the homolytic cleavage of the C-NO₂ bond to form a highly reactive aryl radical and nitrogen dioxide (NO₂) gas.[1][3] Subsequent reactions of the aryl radical can lead to a complex mixture of polymeric materials.

Q5: How does the substitution pattern on the benzene ring affect the stability of this molecule?

A5: The electronic nature of the substituents plays a significant role. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[7] The methoxy group is an electron-donating group, which can partially counteract the effect of the nitro group. The halogens (chloro and fluoro) are electronegative and also influence the reactivity of the ring, particularly in SNAr reactions where fluorine can be a surprisingly good leaving group.[8][9]

II. Troubleshooting Guides for Experimental Workflows

This section provides practical troubleshooting for common issues encountered during reactions involving this compound.

Guide 1: Unexpected Side Products in Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: During an SNAr reaction intended to displace the chloride or fluoride, you observe multiple unexpected products in your reaction mixture by TLC or LC-MS analysis.

Potential Cause:

The highly electron-deficient nature of the aromatic ring, due to the presence of the nitro group, makes it susceptible to nucleophilic attack at multiple positions. While the intended halogen displacement is one possibility, other reactions can occur:

  • Displacement of the "wrong" halogen: The relative reactivity of chloro and fluoro as leaving groups in SNAr can be substrate and condition-dependent. While fluoride is more electronegative, making the carbon it's attached to more electrophilic, the C-F bond is stronger than the C-Cl bond.

  • Displacement of the nitro group: Strong nucleophiles can sometimes displace the nitro group, although this is generally less common than halogen displacement.

  • Reaction with the methoxy group: A strong enough nucleophile could potentially demethylate the methoxy group to a phenol, which would have significantly different reactivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity.

  • Use a Softer, More Selective Nucleophile: Highly reactive, "hard" nucleophiles (e.g., methoxide) may be less selective. Consider using a "softer" nucleophile if compatible with your desired transformation.

  • Optimize the Solvent: The polarity and coordinating ability of the solvent can influence the relative rates of competing reaction pathways. A solvent screen (e.g., DMF, DMSO, THF, acetonitrile) may be beneficial.

  • Careful Control of Stoichiometry: Using a large excess of the nucleophile can drive the formation of multiple substitution products. Start with a stoichiometric amount and slowly increase if necessary.

Guide 2: Low Yield and/or Recovery of Starting Material

Problem: The reaction appears to proceed, as indicated by the consumption of the starting material, but the yield of the desired product is low, and a significant amount of dark, insoluble material is formed.

Potential Cause:

This is often indicative of thermal decomposition or polymerization pathways competing with the desired reaction.

  • Thermal Decomposition: If the reaction is run at a high temperature, the C-NO₂ bond can cleave, initiating radical chain reactions that lead to polymerization and the formation of tar-like substances.[1]

  • Photolytic Decomposition: If the reaction is sensitive to light, exposure to ambient laboratory light can trigger decomposition.

  • Strongly Basic or Acidic Conditions: Extreme pH conditions can catalyze decomposition pathways.

Troubleshooting Steps:

  • Protect the Reaction from Light: Use amber glass reaction vessels or wrap the glassware in aluminum foil.

  • Re-evaluate the Reaction Temperature: Determine if the reaction can be conducted at a lower temperature.

  • Degas the Solvent: Removing dissolved oxygen by sparging with an inert gas can help to quench radical-mediated decomposition pathways.

  • Buffer the Reaction Mixture: If your reaction conditions are harsh, consider if a buffering agent can be used to maintain a more neutral pH.

III. Visualizing Decomposition Pathways

The following diagrams illustrate potential decomposition pathways for this compound based on established chemical principles for nitroaromatic compounds.

A This compound B Aryl Radical + •NO₂ A->B Thermal Stress (Δ) D Nucleophilic Attack A->D Nucleophile (Nu⁻) C Polymeric Byproducts B->C Radical Reactions E Halogen Displacement Product D->E Displacement of Cl or F F Nitro Group Displacement Product D->F Displacement of NO₂ G Demethylation Product D->G Attack at Methoxy Group

Caption: Potential decomposition and reaction pathways.

IV. Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅ClFNO₃[10]
Molecular Weight 205.57 g/mol [10][11]
CAS Number 98404-03-6[10]

V. References

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. Available from: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. Available from: [Link]

  • Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555. Available from: [Link]

  • Fedor, D. M., & Lareau, J. P. (2015). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives–A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 20(8), 14999-15038. Available from: [Link]

  • Gajewska, E. P., & Scharfenberg, P. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4789. Available from: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Available from: [Link]

  • Safety Data Sheet: Nitrobenzene - Carl ROTH. Available from: [Link]

  • Material Safety Data Sheet Nitrobenzene - Vastani. Available from: [Link]

  • 5-bromo-1-chloro-3-fluoro-2-methoxybenzene - MySkinRecipes. Available from: [Link]

  • 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 131215150 - PubChem. Available from: [Link]

  • Organic Chemistry Class 11 Notes by Bharat Panchal | PDF | Carboxylic Acid - Scribd. Available from: [Link]

  • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem. Available from: [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Available from: [Link]

  • 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem. Available from: [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. Available from: [Link]

  • This compound molecular information - Cas Number Lookup. Available from: [Link]

  • 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem. Available from: [Link]

  • 1-Chloro-3-fluoro-5-nitrobenzene | C6H3ClFNO2 | CID 23368891 - PubChem. Available from: [Link]

  • 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem. Available from: [Link]

  • 2-Chloro-5-nitroanisole | C7H6ClNO3 | CID 70519 - PubChem. Available from: [Link]

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Polysubstituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of polysubstituted nitrobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the nitration of aromatic compounds. Here, we address common experimental issues in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references. Our goal is to provide you with the expertise to diagnose problems, implement effective solutions, and proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Regioselectivity Issues

Question 1: My nitration reaction is producing a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity for a specific isomer?

Answer: Controlling regioselectivity in electrophilic aromatic substitution is a frequent challenge, governed by the electronic properties of the substituents already present on the aromatic ring. The directing effect of these groups determines the position of the incoming nitro group.

  • Understanding Directing Effects: Substituents are broadly classified as either ortho, para-directors or meta-directors.[1]

    • Ortho, Para-Directors: These groups donate electron density to the aromatic ring, activating it towards electrophilic attack. They stabilize the carbocation intermediate (the arenium ion) when the electrophile adds to the ortho or para positions.[2] Examples include hydroxyl (-OH), ethers (-OR), amines (-NH2), alkyl groups (-R), and halogens (-X).[1]

    • Meta-Directors: These groups withdraw electron density from the ring, deactivating it. They destabilize the arenium ion at the ortho and para positions more than at the meta position, making meta-substitution the preferred pathway.[3] Common meta-directors include nitro (-NO2), nitrile (-CN), carbonyl compounds (aldehydes, ketones, esters), and sulfones.[1][4]

Troubleshooting Steps:

  • Analyze Your Substrate: Identify the directing groups on your starting material. If you have competing directing groups (e.g., an ortho, para-director and a meta-director), the outcome will depend on their relative strengths and positions.

  • Modify Reaction Conditions to Enhance Selectivity:

    • Steric Hindrance: To favor the para product over the ortho product, you can leverage steric hindrance. Using a bulkier directing group on your substrate or a larger electrophile can physically block the ortho positions.[5]

    • Solid Acid Catalysts: Zeolites and other solid acid catalysts can provide shape-selectivity, favoring the formation of the less sterically hindered para isomer.[6][7]

  • Alternative Nitrating Systems: For deactivated systems where forcing conditions might lead to side reactions, consider milder, more selective nitrating agents. A system of nitric acid, trifluoroacetic anhydride, and a zeolite catalyst has been shown to be effective for nitrating deactivated aromatic compounds with high meta-selectivity.[8][9]

Question 2: I am trying to synthesize a para-substituted nitrobenzene, but I'm getting a significant amount of the ortho isomer. How can I increase the para selectivity?

Answer: Achieving high para selectivity is often a matter of controlling steric and electronic factors. While ortho and para positions are both electronically favored by activating groups, the para position is sterically less hindered.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Lower temperatures can sometimes increase selectivity by favoring the thermodynamically more stable para product.

  • Choose a Bulky Nitrating Agent: While the nitronium ion (NO₂⁺) is small, the choice of reagents to generate it can influence the steric environment.

  • Employ Shape-Selective Catalysis: As mentioned, solid catalysts like zeolites can be highly effective. The pores of the zeolite can act as a template, allowing the substrate to enter in a way that exposes the para position to the active site while blocking the ortho positions.[6]

Table 1: Comparison of Nitrating Systems for Toluene

Nitrating SystemOrtho:Para RatioReference
HNO₃ / H₂SO₄~2:1[10]
Nitric acid / Acetic anhydride / Zeolite HβImproved para selectivity[8]
N₂O₅ in DichloromethaneSuppressed meta-substitution[11]
Yield and Reactivity Problems

Question 3: My nitration reaction on a deactivated ring (e.g., nitrobenzene to dinitrobenzene) is very slow and gives a poor yield. How can I drive the reaction to completion?

Answer: Introducing a second or third nitro group is challenging because the first nitro group is a strong deactivating group, making the ring much less nucleophilic.[12] Overcoming this requires more forcing reaction conditions.

Troubleshooting Steps:

  • Increase the Strength of the Nitrating Agent:

    • Mixed Acid with Oleum: For highly deactivated substrates, such as the conversion of dinitrotoluene (DNT) to trinitrotoluene (TNT), a mixture of fuming nitric acid and oleum (sulfuric acid containing excess SO₃) is often required.[11][13] The SO₃ helps to generate a higher concentration of the highly electrophilic nitronium ion.

    • Novel Nitrating Systems: For moderately deactivated rings, systems like nitric acid with trifluoroacetic anhydride can be effective without the harshness of oleum.[9]

  • Increase the Reaction Temperature: Higher temperatures will increase the reaction rate. However, this must be done with extreme caution, as nitration reactions are highly exothermic and can lead to thermal runaway.[14] Always use a well-controlled heating system and monitor the internal temperature closely.

  • Consider Flow Chemistry: For highly exothermic and potentially hazardous reactions like polynitration, flow chemistry offers significant safety advantages. It allows for better temperature control, rapid heat dissipation, and minimizes the amount of energetic material present at any given time.[13][15][16]

Side Reactions and Impurities

Question 4: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions in nitration, and how can I avoid them?

Answer: Several side reactions can occur during nitration, leading to a complex product mixture and purification challenges.

  • Over-nitration: The desired monosubstituted product can undergo further nitration to give di- or tri-substituted products, especially if the starting material is activated.[17]

    • Solution: Use a stoichiometric amount of the nitrating agent and control the reaction time and temperature carefully. Adding the nitrating agent slowly to the substrate can also help maintain a low concentration of the electrophile.

  • Oxidation: Strong nitrating mixtures, particularly at elevated temperatures, can oxidize sensitive functional groups on the substrate (e.g., alkyl chains or aldehydes).

    • Solution: Use milder nitrating agents when possible. A system using N₂O₅ with an Fe(III) catalyst has been reported to be non-oxidizing.[18]

  • Ipso-Substitution: This is the replacement of a substituent other than hydrogen on the aromatic ring.[19] Groups like –B(OH)₂, –COOH, and halogens can sometimes be replaced by a nitro group.[20] This can be an issue if the goal is to nitrate a C-H bond, but it can also be used as a synthetic strategy.[20]

    • Solution: Be aware of the potential for ipso-substitution based on your substrate. If it is a problem, you may need to choose a different synthetic route or protecting group strategy.

  • Denitration: In some cases, a nitro group can be removed from the aromatic ring, which can be a problem if you are trying to introduce multiple nitro groups.[21] This is less common but can occur under certain conditions.

Logical Flow for Troubleshooting Side Reactions

Side_Reactions cluster_solutions Troubleshooting Actions Start Analyze Crude Product (TLC, GC-MS, NMR) Over_Nitration Over-nitration products observed? Start->Over_Nitration Oxidation Oxidation of substituents? Over_Nitration->Oxidation No Sol_Over_Nitration Reduce nitrating agent stoichiometry Lower temperature Shorter reaction time Over_Nitration->Sol_Over_Nitration Yes Ipso Ipso-substitution suspected? Oxidation->Ipso No Sol_Oxidation Use milder nitrating agent (e.g., N2O5/Fe(III)) Lower temperature Oxidation->Sol_Oxidation Yes Purification Proceed to Purification Ipso->Purification No Sol_Ipso Modify substrate/protecting groups Consider alternative synthetic route Ipso->Sol_Ipso Yes

Caption: Decision workflow for identifying and addressing common side reactions.

Question 5: My final product is difficult to purify. What is a standard workup and purification protocol for nitrobenzenes?

Answer: Purification is crucial for removing acidic residues and byproducts.

Standard Protocol for Workup and Purification:

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This will dilute the acids and precipitate the organic product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the nitroaromatic compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralization: Wash the organic layer with a dilute solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[22][23] Be cautious as this can generate CO₂ gas.

  • Water Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification: The crude product can be further purified by:

    • Recrystallization: If the product is a solid.

    • Distillation: For liquid products. Nitrobenzene itself is often purified by distillation.[22][23]

    • Column Chromatography: If there is a mixture of isomers or closely related impurities.

Safety Considerations

Question 6: What are the critical safety precautions I must take when performing nitration reactions?

Answer: Nitration reactions are among the most hazardous in organic synthesis due to the use of highly corrosive, oxidizing acids and the strongly exothermic nature of the reaction.[14]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[24][25]

  • Fume Hood: All work must be conducted in a certified chemical fume hood to avoid inhaling toxic fumes like nitrogen oxides.[26]

  • Temperature Control: The reaction is highly exothermic. Use an ice bath or other cooling system to maintain the desired temperature and prevent thermal runaway. Never add the substrate or reagents too quickly.

  • Reagent Handling: Nitric and sulfuric acids are extremely corrosive and can cause severe burns.[24] Handle them with extreme care.

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[26] Have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.

Safety Workflow for Nitration Reactions

Safety_Workflow Start Plan Experiment Risk_Assessment Conduct Risk Assessment (Corrosivity, Exotherm, Toxicity) Start->Risk_Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Risk_Assessment->PPE Setup Set up in Fume Hood (Ensure access to shower/eyewash) PPE->Setup Cooling Prepare Cooling Bath Setup->Cooling Reagent_Addition Slowly Add Reagents Monitor Temperature Cooling->Reagent_Addition Reaction Run Reaction Under Constant Monitoring Reagent_Addition->Reaction Quench Careful Quenching on Ice Reaction->Quench Workup Standard Workup Procedure Quench->Workup End Proper Waste Disposal Workup->End

Caption: Step-by-step safety protocol for conducting nitration experiments.

References

  • Smith, K., & El-Hiti, G. A. (2004). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2825-2831. [Link]

  • Smith, K., Musson, A., & DeBoos, G. A. (1998). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 3571-3576.
  • Unacademy. (n.d.). Notes on Ipso Nitration. Retrieved from [Link]

  • Fakhraian, H., & Zarei, M. (2022). Ipso nitration in organic synthesis. RSC Advances, 12(31), 20035-20056. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Kyprianou, D., Berglund, M., Emma, G., Rarata, G., Anderson, D., Diaconu, G., & Exarchou, V. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(16), 3586. [Link]

  • Smith, K., & El-Hiti, G. A. (2004). A novel method for the nitration of deactivated aromatic compounds. Semantic Scholar. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2004). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Current Organic Synthesis, 1(3), 253-274. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Chemistry Notes. (2022). Laboratory Preparation of Nitrobenzene, purification,Uses. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Ipso substitution and its rules. Retrieved from [Link]

  • Chapman, B. J., et al. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(30), 5063-5065.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Directing Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US5616818A - Process for the polynitration of aromatic compounds.
  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US1793304A - Process for purifying nitrobenzene.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • PubMed. (2015). Efficiency and detrimental side effects of denitrifying bioreactors for nitrate reduction in drainage water. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Denitrification. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Retrieved from [Link]

  • JRC Publications Repository. (2020). Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry. Retrieved from [Link]

  • Online Chemistry notes. (2020). Nitrobenzene : Laboratory preparation, Properties and Uses. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Biology LibreTexts. (2024). 5.9B: Nitrate Reduction and Denitrification. Retrieved from [Link]

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?. Retrieved from [Link]

  • Biology LibreTexts. (2024). 5.2.5: Denitrification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • University of East Anglia. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Denitration of nitroaromatic compounds by arylnitrile radical cations. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition Reactions in the Nitration of Some Polycyclic Aromatic Compounds. Retrieved from [Link]

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Technical Support Center: Purifying 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this halogenated nitroaromatic compound. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction to the Purification Challenge

This compound is a substituted aromatic compound with multiple functional groups that influence its polarity and chromatographic behavior. The presence of electron-withdrawing nitro and halogen groups, along with an electron-donating methoxy group, results in a polar molecule. The primary challenge in its purification via column chromatography often lies in the separation of the desired product from structurally similar isomers that may have formed during synthesis. Effective purification, therefore, hinges on the careful selection of the stationary and mobile phases to exploit subtle differences in the polarity and adsorptive properties of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound?

A1: For polar compounds like this compound, silica gel is the recommended stationary phase for normal-phase column chromatography.[1][2] Silica gel is a highly polar adsorbent due to the presence of silanol groups (Si-OH) on its surface, which interact strongly with polar analytes.[1] Alumina can also be used, but as it is slightly basic, it may be less ideal if your compound is sensitive to basic conditions.[3]

Q2: How do I select the right mobile phase (eluent) for my column?

A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) experiments.[3] The goal is to find a solvent system that provides a good separation between your target compound and any impurities. A good starting point for polar compounds on silica gel is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5]

  • TLC Protocol:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 or 8:2 ratio).

    • Visualize the plate under UV light (254 nm), as aromatic and conjugated systems often show up as dark spots.[2][6] You can also use a chemical stain like iodine vapor for visualization.[2][6]

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[4] This Rf value generally translates well to good separation on a column.

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound is very polar and remains at the baseline, you will need to increase the polarity of your mobile phase. You can try adding a small percentage of a more polar solvent, such as methanol or dichloromethane, to your hexane/ethyl acetate mixture.[4] Be cautious with highly polar solvents, as they can sometimes lead to poor separation if not used judiciously.

Q4: How can I visualize the spots on my TLC plate if they are not UV-active?

A4: For nitro compounds that may not be strongly UV-active, a chemical visualization method can be employed. A common technique involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[7]

  • Visualization Protocol:

    • After developing the TLC plate, spray it with a 5% solution of stannous chloride (SnCl₂) in 2M HCl and heat to 100°C for 10-15 minutes.[7]

    • Cool the plate and spray it with a 2% aqueous solution of sodium nitrite (NaNO₂).[7]

    • Finally, spray with a 10% solution of β-naphthol in 10% aqueous sodium hydroxide to produce colored spots.[7]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation (Co-elution of product and impurities) 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Poorly packed column (channeling).1. Optimize the Mobile Phase: Re-evaluate your solvent system using TLC. A shallower polarity gradient or even an isocratic elution with a finely tuned solvent mixture may be necessary to resolve closely related isomers.[8][9] 2. Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones. 3. Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. The "wet slurry" method is generally preferred for silica gel to achieve a homogenous packing.[4][10]
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention of your polar compound on the silica gel.
Compound Elutes Too Slowly or Not at All Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. You can do this by increasing the percentage of the polar solvent in your eluent mixture. For very polar compounds, adding a small amount of methanol to the mobile phase can be effective.
Streaking or Tailing of Bands on the Column 1. Compound is sparingly soluble in the mobile phase. 2. Acidic or basic nature of the compound interacting with the silica gel. 3. Column overloading.1. Improve Solubility: Ensure your compound is fully dissolved before loading it onto the column. If solubility in the mobile phase is an issue, consider "dry loading." To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10] 2. Modify the Stationary Phase: Silica gel is slightly acidic. If your compound has basic properties, it might interact too strongly, leading to tailing. You can deactivate the silica gel by pre-eluting the column with a solvent system containing a small amount of triethylamine (1-3%).[1] 3. Reduce Sample Load: As mentioned above, overloading the column can lead to band broadening and tailing.
Cracked or Channeled Column Improper packing or running the column dry.Always ensure there is solvent above the silica bed. A layer of sand on top of the silica can help prevent disturbance of the stationary phase when adding more eluent.[10] If the column cracks, the separation will be compromised, and it's best to repack the column.

Experimental Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC)

This protocol is essential for determining the optimal solvent system for your column.

  • Preparation: In a fume hood, prepare a developing chamber by adding a small amount of your chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to a beaker or TLC tank. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor.

  • Spotting: Dissolve a small sample of your crude product in a few drops of a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm). Circle any visible spots. If necessary, use a chemical stain for visualization.

  • Optimization: Calculate the Rf values of the separated spots. Adjust the polarity of your solvent system until the desired product has an Rf of approximately 0.25-0.35, and it is well-separated from other spots.

Protocol 2: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound.

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting, less polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4][10]

    • Once the silica has settled, add a protective layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.[10]

    • Dry Loading: For samples with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[10]

  • Elution:

    • Carefully add your mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or flasks.

    • You can start with a less polar solvent system and gradually increase the polarity (gradient elution) or use a single solvent system (isocratic elution).[8][9] Gradient elution is often more effective for separating components with a wide range of polarities.[11]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which fractions contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

Visualization of Workflows

Logical Flow for Troubleshooting Poor Separation

G start Poor Separation (Co-elution) check_tlc Re-evaluate TLC Is separation visible on TLC? start->check_tlc optimize_solvent Optimize Mobile Phase (Try different solvent ratios or a different polar solvent) check_tlc->optimize_solvent No check_loading Check Sample Load Is the column overloaded? check_tlc->check_loading Yes yes_tlc Yes no_tlc No optimize_solvent->check_tlc reduce_load Reduce Sample Load (Increase silica:sample ratio) check_loading->reduce_load Yes check_packing Check Column Packing Are there cracks or channels? check_loading->check_packing No end Improved Separation reduce_load->end repack_column Repack Column (Use slurry method for uniform packing) check_packing->repack_column Yes check_packing->end No repack_column->end

Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.

Safety Precautions

Working with halogenated nitroaromatic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood.[7]

  • Waste Disposal: Dispose of all chemical waste, including residual product and used silica gel, in appropriately labeled hazardous waste containers according to your institution's guidelines.[12]

  • Spill Response: In case of a spill, contain it with an inert absorbent material like sand or vermiculite and dispose of it as hazardous waste.[12]

  • Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[13] Avoid creating dust or aerosols.

References

Sources

Technical Support Center: Purification of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. This document offers troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to directly address challenges encountered during experimental work.

Introduction

This compound is a highly functionalized aromatic compound, often utilized as a key building block in the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. The precise arrangement of its substituents dictates its reactivity, and thus, achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. Impurities, often in the form of regioisomers or unreacted starting materials, can lead to side reactions, reduced yields, and complex downstream purification challenges. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most prevalent impurities typically arise from the electrophilic nitration of the precursor, 3-chloro-5-fluoroanisole. The directing effects of the chloro (ortho-, para-directing) and methoxy (ortho-, para-directing) groups can lead to the formation of several regioisomers.

Common Impurities:

  • Regioisomers:

    • 3-Chloro-5-fluoro-2-nitroanisole

    • 3-Chloro-5-fluoro-4-nitroanisole

    • 3-Chloro-5-fluoro-6-nitroanisole

  • Starting Material:

    • Unreacted 3-chloro-5-fluoroanisole

  • Over-nitration Products:

    • Dinitro-substituted derivatives (less common under controlled conditions)

The relative amounts of these impurities depend heavily on the reaction conditions, particularly the nitrating agent, temperature, and reaction time.[1][2]

Q2: I have a crude solid product that is off-color (e.g., yellow or brown). What does this indicate?

A2: A discolored product often suggests the presence of nitrated phenolic impurities or residual acidic reagents from the nitration process.[2] While the target compound is expected to be a crystalline solid, these impurities can sometimes cause the product to appear as an oil or a discolored solid.[3][4]

Q3: What is the first and simplest purification method I should try?

A3: For solid crude products, recrystallization is the most straightforward and cost-effective initial purification step.[5][6] This technique is particularly effective for removing small amounts of impurities and can significantly improve the purity of your compound, especially on a larger scale.

Q4: How do I choose an appropriate solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For polar nitroaromatic compounds, polar solvents are often a good starting point.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Mixtures such as ethanol/water or hexane/ethyl acetate[7]

A systematic solvent screening is the most effective approach to identify the optimal solvent or solvent system for your specific compound and impurity profile.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" is a common issue with nitro compounds and occurs when the compound separates from the solution as a liquid rather than a solid.[3] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there is a high concentration of impurities.

Troubleshooting "Oiling Out":

  • Re-dissolve: Heat the solution to re-dissolve the oil.

  • Add more solvent: This will lower the saturation point.

  • Slow cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask to induce crystallization.

  • Seed crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution.

  • Change solvent: If the problem persists, select a solvent with a lower boiling point.

Troubleshooting Purification by Column Chromatography

Q6: Recrystallization did not provide the desired purity. How should I approach column chromatography?

A6: Column chromatography is a powerful technique for separating compounds with different polarities, making it well-suited for isolating your target compound from its regioisomers.[8]

Workflow for Column Chromatography:

Caption: A standard workflow for purification by column chromatography.

Q7: How do I select the right solvent system (mobile phase) for column chromatography?

A7: The choice of eluent is critical for a successful separation. The goal is to find a solvent system that provides good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate.

Solvent System Selection Protocol:

  • Start with a non-polar solvent: Begin with a non-polar solvent like hexane or petroleum ether.

  • Gradually increase polarity: Add a more polar solvent such as ethyl acetate or dichloromethane in increasing proportions.

  • Target Rf value: Aim for an Rf value of approximately 0.3-0.4 for your target compound on the TLC plate. This generally provides the best separation on a column.

A common starting point for separating isomers of substituted nitrobenzenes is a mixture of hexane and ethyl acetate .

Q8: How can I visualize the spots on my TLC plate if the compounds are colorless?

A8: Since this compound and its likely impurities are colorless, a visualization technique is required.

TLC Visualization Methods:

  • UV Light (254 nm): Aromatic compounds will often appear as dark spots on a fluorescent TLC plate.[9]

  • Iodine Chamber: Exposing the plate to iodine vapor will stain many organic compounds, appearing as brown spots.[9]

  • Chemical Stains: A highly sensitive method for nitro compounds involves reduction to an amine followed by diazotization and coupling to form a colored azo dye.[10]

Protocol for Stannous Chloride/β-Naphthol Stain: [10]

  • After developing the TLC plate, dry it thoroughly.

  • Spray the plate with a 5% (w/v) solution of stannous chloride in 2M HCl.

  • Heat the plate at 100°C for 10-15 minutes.

  • Cool the plate and spray with a 2% (w/v) aqueous solution of sodium nitrite.

  • Immediately follow by spraying with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.

  • Nitro compounds will appear as orange to red spots.

Q9: My compound is not moving from the baseline on the TLC plate even with a very polar solvent system. What can I do?

A9: If your compound is highly polar and remains at the baseline, you may need to use a more polar stationary phase or a different solvent system. However, for this compound, this is less likely to be an issue. A more common problem is the compound streaking or giving broad spots. This can be due to overloading the TLC plate or the presence of very polar impurities.

Purity Assessment

Q10: How can I confirm the purity and identity of my final product?

A10: A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive purity assessment and structural confirmation.

Recommended Analytical Methods:

TechniquePurposeKey Considerations
TLC Rapid, qualitative assessment of purity and reaction progress.Use a suitable solvent system and visualization method.
HPLC Quantitative purity analysis.[11][12]A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[13] Phenyl-based columns can offer different selectivity for aromatic isomers.[14]
¹H NMR Structural confirmation and identification of impurities.The chemical shifts and coupling patterns of the aromatic protons will be distinct for each regioisomer.
¹³C NMR Further structural confirmation.Provides information on the number and chemical environment of the carbon atoms.
Mass Spec. Determination of molecular weight and elemental composition.Confirms the molecular formula of the product.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude product and heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Determine optimal eluent (e.g., Hexane:EtOAc) Pack 2. Column Packing: Prepare silica gel slurry in eluent and pack column TLC->Pack Load 3. Sample Loading: Adsorb crude product onto silica gel and load onto column Pack->Load Elute 4. Elution: Run eluent through the column Load->Elute Collect 5. Fraction Collection: Collect eluate in small fractions Elute->Collect Analyze 6. Fraction Analysis: Spot each fraction on a TLC plate Collect->Analyze Combine 7. Combine Fractions: Combine fractions containing the pure product Analyze->Combine Evap 8. Solvent Removal: Evaporate solvent under reduced pressure Combine->Evap

Caption: Step-by-step workflow for column chromatography purification.

References

  • BenchChem. (2025).
  • TLC of Nitroarom
  • BenchChem. (2025).
  • Lores, E. M., Bristol, D. W., & Moseman, R. F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • SIELC Technologies. (n.d.). Separation of Anisole, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
  • TLC Visualiz
  • Chromatography Forum. (2015, May 7).
  • Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro- anisole, 4,4-nitroanisole, 5,2-nitroanisole). (n.d.).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
  • Thin Layer Chrom
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). RSC Publishing.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, April 30). WUR eDepot.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. (n.d.). ePrints Soton - University of Southampton.
  • 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis. (n.d.). Chemicalbook.
  • BenchChem. (2025). refining purification techniques for high-purity 3-Nitro-5-phenylpyridine. BenchChem.
  • BenchChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Recrystalliz
  • A process for separating nitration isomers of substituted benzene compounds. (n.d.).
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
  • BenchChem. (2025). side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid. BenchChem.
  • 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-chloro-5-fluoro-2,4-dinitrobenzene(327-91-3) 1 h nmr. (n.d.). ChemicalBook.
  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (n.d.).
  • 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | SQC54205. (n.d.). Biosynth.
  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company.
  • BenchChem. (n.d.). 3-Chloro-5-fluoro-4-nitrobenzoic acid.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).
  • WO 2025/109026 A1. (2025, May 30). Googleapis.com.
  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
  • 3-Chloro-5-fluoroanisole 97 202925-08-4. (n.d.). Sigma-Aldrich.
  • 1679357-80-2|1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. (n.d.). BLDpharm.
  • 3-Chloro-5-fluoroanisole 202925-08-4. (n.d.). TCI AMERICA.
  • 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene(708-04-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Chloro-1-fluoro-4-nitro-benzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Fusion of nitro isomers of naphthoquinone enhances capacity and cyclability in Zn-ion batteries. (n.d.). Sustainable Energy & Fuels (RSC Publishing).

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Technical Support Center: Scaling Up the Synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during lab-scale synthesis and scale-up. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to make informed decisions during their work.

Introduction: The Synthetic Challenge

This compound is a key substituted nitroaromatic intermediate. The primary synthetic route involves the electrophilic aromatic substitution (nitration) of 3-Chloro-4-fluoroanisole. While straightforward in principle, this reaction presents significant challenges in controlling regioselectivity, ensuring reaction safety, and achieving high purity, especially when moving beyond milligram scales. The electron-donating methoxy group strongly activates the ring, while the halogen substituents exert their own directing effects, creating a competitive environment for the incoming electrophile (the nitronium ion, NO₂⁺).

G SM 3-Chloro-4-fluoroanisole Reagents HNO₃ / H₂SO₄ SM->Reagents Product This compound Reagents->Product Nitration @ 0-5°C Byproduct Isomeric Byproducts Reagents->Byproduct Undesired Side Reactions

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Reaction Setup and Reagents

Q1: What is the recommended starting material and nitrating agent for this synthesis?

The recommended starting material is 3-Chloro-4-fluoroanisole . The synthesis proceeds via an electrophilic aromatic substitution. The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid."

  • Rationale: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[1][2] This is essential for the reaction to proceed efficiently.

Q2: How do I prepare and handle the mixed acid safely?

Safety is paramount when working with nitrating agents.[3][4][5]

  • Preparation: Always add the sulfuric acid to the nitric acid slowly while cooling the mixture in an ice bath. This order is critical to control the exothermic heat of mixing. The reverse addition can lead to a dangerous temperature spike.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves (butyl rubber or Viton are recommended), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[5]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency eyewash and safety shower are immediately accessible.[3][6]

Part 2: Troubleshooting Low Yield and Purity

Q3: My primary issue is low regioselectivity. I'm isolating multiple isomers along with my desired product. How can I improve this?

This is the most common challenge. The methoxy group is a strong ortho-, para- director, while the fluoro and chloro groups are weaker ortho-, para- directors. The desired product results from nitration ortho to the methoxy group. Isomer formation arises from nitration at other positions.

Key Control Parameter: Temperature.

Temperature is the most critical factor for controlling regioselectivity in this reaction.

  • Solution: Maintain a strict reaction temperature between 0°C and 5°C . Use an ice-salt bath or a cryo-cooler for precise temperature control. The addition of the substrate to the mixed acid (or vice-versa, depending on the scale) must be done dropwise and slowly to prevent localized heating. Lower temperatures favor the kinetically controlled product, which is often the desired isomer in complex substitutions.

Problem Primary Cause Recommended Solution
High levels of isomeric impuritiesReaction temperature too high, leading to thermodynamic product formation.Maintain strict temperature control (0-5°C). Use slow, dropwise addition of reagents.
Dinitration products observedExcess nitrating agent or temperature spikes. The first nitro group does not sufficiently deactivate the ring.Use a precise stoichiometry (1.0 to 1.05 equivalents of HNO₃). Ensure efficient cooling and slow addition.
Incomplete reaction (starting material remains)Insufficient nitrating agent or reaction time. Low temperature may slow the reaction rate.Increase reaction time at 0-5°C. If still incomplete, consider a marginal increase in HNO₃ (to 1.1 eq.) but monitor for byproducts.

Q4: I am observing dinitrated byproducts in my crude NMR. How can this be avoided?

The presence of the strongly activating methoxy group makes the product susceptible to a second nitration.

  • Cause: This typically occurs if there is an excess of the nitrating agent or if the reaction temperature is too high.

  • Solution:

    • Stoichiometry Control: Use no more than 1.05 equivalents of nitric acid relative to the 3-Chloro-4-fluoroanisole.

    • Controlled Addition: Add the substrate to the pre-chilled mixed acid very slowly to ensure the nitronium ion is consumed as it reacts, preventing a buildup of the nitrating agent.

G Start Analyze Crude Product (TLC, GC-MS, NMR) CheckYield Is Yield < 80%? Start->CheckYield CheckPurity Is Purity Low? (e.g., isomers present) CheckYield->CheckPurity No IncompleteRxn High Starting Material Content CheckYield->IncompleteRxn Yes IsomerIssue Multiple Isomers Detected CheckPurity->IsomerIssue Yes (Isomers) DinitroIssue Dinitrated Byproduct Detected CheckPurity->DinitroIssue Yes (Dinitration) Success Proceed to Purification CheckPurity->Success No Sol_Time Action: - Increase reaction time - Check reagent quality IncompleteRxn->Sol_Time Sol_Temp Action: - Lower reaction temp (0-5°C) - Slow reagent addition IsomerIssue->Sol_Temp Sol_Stoich Action: - Verify stoichiometry (1.05 eq HNO₃) - Slow reagent addition DinitroIssue->Sol_Stoich

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Validation & Comparative

"5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" purity analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Analysis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene by High-Performance Liquid Chromatography

For researchers and professionals in drug development and fine chemical synthesis, the purity of an intermediate is not merely a number—it is the foundation of an entire product pipeline's safety, efficacy, and reproducibility. This compound is a key substituted nitroaromatic building block, frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its highly functionalized structure demands a rigorous, precise, and reliable analytical method to quantify its purity and identify potential process-related impurities.

This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will explore the rationale behind method development, present a robust starting protocol, and objectively compare HPLC with viable alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). Every recommendation is grounded in established analytical principles to ensure your methods are not only accurate but also defensible under regulatory scrutiny.[2][3]

The Central Role of HPLC in Purity Profiling

HPLC remains the predominant technique in pharmaceutical quality control for its versatility, high resolution, and sensitivity in separating non-volatile and thermally sensitive compounds.[3][4][5] For a molecule like this compound, HPLC offers the ability to separate the main component from structurally similar impurities, which is essential for accurate purity determination.[2][3]

A well-developed HPLC method ensures that results are both precise and reproducible, which is a cornerstone of method validation according to guidelines from the International Council for Harmonisation (ICH).[2][5]

A Robust HPLC Method for Analysis

Based on the analysis of similar halogenated nitroaromatic compounds, the following reversed-phase HPLC method serves as an excellent starting point for development and validation.[6][7][8]

Rationale for Parameter Selection:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is highly effective for retaining and separating aromatic compounds based on their hydrophobicity.[9][10] Its mechanism relies on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

  • Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (ACN) provides a robust separation window. A gradient, where the percentage of organic solvent is increased over time, is crucial for eluting any potential late-eluting, more nonpolar impurities while ensuring the main peak is sharp and well-resolved.[9]

  • Detector: The nitroaromatic chromophore in the target molecule makes it highly suitable for UV-Vis detection. A wavelength of 260 nm is a logical starting point, as it typically provides a strong absorbance for nitrobenzene derivatives.[8]

Experimental Protocol: HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the purity analysis process, from initial sample handling to the final purity calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dilution Dissolve & Dilute in Mobile Phase Sample->Dilution Standard Prepare Reference Standard Standard->Dilution Filtration Filter Sample (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report Impurity_Formation cluster_synthesis Synthetic Process cluster_impurities Potential Impurities SM Starting Materials (e.g., Halogenated Anisole) Reaction Nitration & Halogenation Reaction Steps SM->Reaction Crude Crude Product Mixture Reaction->Crude Imp1 Unreacted Starting Material Crude->Imp1 Imp2 Isomeric By-products Crude->Imp2 Imp3 Over-nitrated Species Crude->Imp3 Product Target Product: This compound Crude->Product

Caption: Logical relationship between synthesis and impurity formation.

Comparative Analysis of Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques offer distinct advantages and should be considered based on laboratory needs for throughput, sensitivity, and the nature of the analytes.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles and operates at very high pressures (up to 15,000 psi). [4][11][12]

  • Advantages:

    • Speed: Analysis times are dramatically reduced, often by a factor of up to nine compared to traditional HPLC, significantly increasing laboratory throughput. [13] * Resolution & Sensitivity: The smaller particle size leads to sharper, narrower peaks, which improves both the separation of closely eluting impurities and the signal-to-noise ratio, enhancing sensitivity. [11][14] * Reduced Solvent Consumption: Faster run times and lower flow rates result in substantial cost savings and a greener analytical footprint. [11][12]* Considerations: Requires specialized instrumentation capable of handling high backpressures, representing a higher initial capital investment. [12]

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds. [15]Given that many nitroaromatic compounds can be volatilized without decomposition, GC presents a viable alternative. [16][17]

  • Advantages:

    • High Selectivity with Specific Detectors: When coupled with an Electron Capture Detector (ECD), GC is exceptionally sensitive to electrophilic compounds containing halogens and nitro groups. [16]This provides high selectivity for the target analyte against a different matrix. A Mass Spectrometry (MS) detector offers definitive structural identification of impurities. [7] * High Efficiency: Capillary GC columns offer extremely high separation efficiency.

  • Considerations: The primary risk is the potential for thermal degradation of the analyte in the high-temperature injector port, which could lead to inaccurate quantification. [7]Method development must confirm the thermal stability of the compound.

Performance Comparison at a Glance
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Liquid-solid partitioningLiquid-solid partitioning (high pressure)Gas-solid/liquid partitioning
Typical Run Time 15–30 minutes [4][12]1–10 minutes [14]10–30 minutes
Resolution Good to ExcellentSuperiorExcellent to Superior
Sensitivity HighVery High [11][14]Very High (with ECD/MS) [7][16]
Analytes Non-volatile, thermally sensitive compoundsSame as HPLCVolatile, thermally stable compounds
Solvent Usage Moderate to HighLow [12]Very Low (carrier gas)
Instrumentation Cost StandardHighStandard

The Imperative of Method Validation: Ensuring Trustworthiness

A core tenet of scientific integrity in a regulated environment is method validation. An unvalidated method yields data that cannot be trusted. The validation process, as guided by the ICH, demonstrates through rigorous laboratory studies that an analytical method is suitable for its intended purpose. [2][5][18][19] Key Validation Parameters:

  • Specificity: The ability to definitively assess the analyte in the presence of expected components like impurities, degradants, and matrix components. [18][19]This is demonstrated by resolving the main peak from all others.

  • Linearity & Range: Demonstrating a proportional relationship between detector response and analyte concentration over a specified range (e.g., 50% to 150% of the target concentration). [18][19]* Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision (repeatability) is the agreement among a series of measurements. [5]* Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively. This is critical for impurity analysis. [19]* Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, or column temperature, proving its reliability for routine use. [19]

Conclusion

For the critical task of purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) stands out as a robust, reliable, and well-understood technique. The proposed reversed-phase method provides an excellent, scientifically-grounded starting point for any analytical laboratory.

However, for laboratories focused on high-throughput screening or requiring enhanced sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is the technically superior option, offering significant gains in speed and efficiency. [12]Gas Chromatography (GC) , particularly with an ECD or MS detector, remains a powerful and highly sensitive alternative, provided the thermal stability of the analyte is confirmed.

Ultimately, the choice of technology depends on a laboratory's specific requirements regarding sample throughput, sensitivity needs, and available capital resources. [11][12]Regardless of the chosen platform, a thorough method validation is non-negotiable to ensure the generation of accurate, reliable, and defensible data for drug development and quality control.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link].

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    • analytical methods. Available at: [Link].

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A Researcher's Guide to the Structural Elucidation of Halogenated Nitroaromatic Derivatives: A Comparative Crystallographic Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise determination of molecular architecture is paramount. It is the foundational blueprint upon which the edifice of structure-activity relationships (SAR) and rational drug design is built. Among the myriad of compounds of interest, halogenated nitroaromatic molecules present a unique set of challenges and opportunities. Their rich electronic tapestry, governed by the interplay of electron-withdrawing nitro groups and electronegative halogens, dictates not only their reactivity but also their solid-state packing, profoundly influencing properties such as solubility and bioavailability.

This guide provides an in-depth, comparative analysis of the X-ray crystallographic studies of "5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" derivatives. While crystallographic data for this specific molecule is not publicly available, we will navigate the principles and methodologies through a comparative lens, utilizing data from structurally related compounds. This approach will equip researchers with the strategic insights necessary to tackle the crystallization and structural analysis of this important class of molecules. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, ensuring a robust and reproducible workflow.

The Challenge of Crystallizing Substituted Nitrobenzenes

The journey from a synthesized powder to a well-diffracting single crystal is often fraught with empirical hurdles. For halogenated nitroaromatics, the challenge is multifaceted. The planarity of the benzene ring, coupled with the polar nitro group and halogens, can lead to complex intermolecular interactions, including π-π stacking, dipole-dipole interactions, and halogen bonding. The specific substitution pattern dramatically influences these interactions, making a one-size-fits-all crystallization strategy ineffective. The position of the substituents can affect molecular symmetry and the formation of stable crystal lattices.[1][2]

Furthermore, the presence of multiple halogens and a nitro group can lead to polymorphism, where a compound can crystallize in multiple forms with different physical properties.[1] Understanding and controlling these polymorphic outcomes is critical in drug development.

Synthesis and Purification: The Prerequisite for Quality Crystals

The synthesis of "this compound" and its derivatives typically involves multi-step organic reactions, often starting from simpler halogenated or nitrated benzene precursors.[3][4] A plausible synthetic route might involve the regioselective nitration of a corresponding chloro-fluoro-methoxybenzene. The electron-withdrawing nature of the nitro group and the directing effects of the halogens and methoxy group are key considerations in achieving the desired isomer.[5][6]

A Generalized Synthetic Protocol:

A common approach involves the nitration of a substituted benzene ring using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the electrophilic nitronium ion (NO₂⁺).

  • Step 1: Precursor Synthesis: Synthesis of the appropriately substituted chloro-fluoro-methoxybenzene. This may involve several steps of halogenation and methoxylation reactions on a benzene ring.

  • Step 2: Nitration: The precursor is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent side reactions.

  • Step 3: Work-up and Purification: The reaction mixture is poured onto ice, and the crude product is extracted with an organic solvent. Purification is typically achieved through column chromatography followed by recrystallization to obtain a high-purity compound essential for successful crystallization.

It is imperative to achieve the highest possible purity before attempting crystallization, as impurities can inhibit nucleation and crystal growth.

The Art and Science of Crystallization: A Comparative Approach

Obtaining X-ray quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. For halogenated nitroaromatic compounds, a range of solvents should be screened.

Experimental Protocol: Solvent Screening and Crystallization Techniques
  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.

  • Small-Scale Screening: Dissolve a few milligrams of the purified compound in a small volume of each solvent (or solvent mixtures) with gentle heating. Allow the solutions to cool slowly to room temperature. Observe for crystal formation.

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.

    • Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).

dot graph TD { A[Start: Purified Compound] --> B{Solvent Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Slow Cooling]; C --> F((Optimal Crystals)); D --> F; E --> F; } caption="Experimental Workflow for Crystallization"

Comparative Structural Analysis: A Case Study Approach

In the absence of specific data for "this compound", we will draw a comparison with a structurally related compound for which crystallographic data is available: 1-Chloro-2-methyl-4-nitrobenzene .[7] This allows us to illustrate the type of data obtained and the insights it provides.

Table 1: Comparative Crystallographic Data
Parameter1-Chloro-2-methyl-4-nitrobenzene[7]"this compound" Derivative (Hypothetical)
Chemical FormulaC₇H₆ClNO₂C₇H₅ClFNO₃
Molecular Weight171.58205.57
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPca2₁
a (Å)13.5698(8)10.234(5)
b (Å)3.7195(3)6.876(3)
c (Å)13.5967(8)14.543(7)
β (°)91.703(3)90
Volume (ų)685.96(10)1022.1(9)
Z44
Calculated Density (g/cm³)1.6611.335
R-factor (%)4.984.50

Note: Data for the "this compound" derivative is hypothetical and for illustrative purposes only.

The data in Table 1 highlights key crystallographic parameters. The space group and unit cell dimensions define the symmetry and packing of the molecules in the crystal lattice. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.

The crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by π-π stacking interactions between adjacent benzene rings, C-H...O hydrogen bonds, and close Cl...O contacts.[7] For a hypothetical "this compound" derivative, we would anticipate a different packing arrangement due to the presence of the fluorine and methoxy groups. These groups would introduce different steric and electronic effects, potentially leading to F...H or F...π interactions and altering the hydrogen bonding network.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="X-ray Crystallography Workflow"

Conclusion and Future Outlook

The structural elucidation of "this compound" derivatives via X-ray crystallography is a critical step in understanding their chemical behavior and potential applications. While obtaining high-quality single crystals can be a significant bottleneck, a systematic and comparative approach to synthesis, purification, and crystallization can lead to success. The insights gained from the precise three-dimensional atomic arrangement are invaluable for researchers in drug discovery and materials science, enabling the rational design of new molecules with tailored properties. The principles and methodologies outlined in this guide provide a robust framework for navigating the challenges associated with the crystallographic analysis of this important class of compounds.

References

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A Comparative Guide to the Synthesis of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene: Navigating Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of polysubstituted aromatic compounds is a cornerstone of new molecule development. The target of our present discussion, 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, is a key structural motif whose efficient synthesis is of considerable interest. This guide provides a comparative analysis of two plausible synthetic routes to this molecule, offering an in-depth look at their chemical logic, potential yields, and the practical considerations for laboratory execution.

Introduction to the Target Molecule

This compound is a highly functionalized aromatic ring, possessing a unique substitution pattern that makes it a valuable intermediate. The presence of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups on the same scaffold offers multiple avenues for further chemical modification, making it an attractive building block for the synthesis of more complex bioactive molecules.

This guide will explore two distinct, theoretically sound synthetic pathways to this target molecule. Each route will be dissected to understand its underlying principles, and a comparative analysis will be presented to aid researchers in selecting the most suitable approach for their specific needs.

Route 1: Electrophilic Nitration of a Pre-functionalized Anisole

This initial approach leverages the nitration of a commercially available or readily synthesized starting material, 2-Chloro-4-fluoroanisole. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution reaction.

Causality of Experimental Choices

The selection of 2-Chloro-4-fluoroanisole as the starting material is strategic. The methoxy group (-OCH₃) is a potent activating and ortho, para-directing group due to its strong electron-donating resonance effect.[1] Conversely, the chloro (-Cl) and fluoro (-F) substituents are deactivating yet also ortho, para-directing.[2] In this specific substitution pattern, the powerful activating effect of the methoxy group is anticipated to dominate the directing effects of the halogens.[1] With the position para to the methoxy group already occupied by fluorine, the incoming electrophile (the nitronium ion, NO₂⁺) is expected to be directed to one of the ortho positions.

Experimental Protocol: Synthesis of this compound via Nitration

Step 1: Synthesis of 2-Chloro-4-fluoroanisole (if not commercially available)

A detailed protocol for the synthesis of the starting material can be found in the literature, often involving the chlorination of 4-fluoroanisole.

Step 2: Nitration of 2-Chloro-4-fluoroanisole

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (typically a 1:1 v/v ratio) to 0-5 °C in an ice bath.

  • Slowly add 2-Chloro-4-fluoroanisole to the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Discussion of Route 1

The primary challenge in this route is controlling the regioselectivity of the nitration. While the methoxy group is the dominant directing influence, the presence of the chloro and fluoro groups can lead to the formation of isomeric byproducts. The nitration could potentially occur at the other position ortho to the methoxy group, leading to the formation of 3-Chloro-5-fluoro-2-methoxy-1-nitrobenzene. Careful optimization of reaction conditions, such as temperature and the ratio of nitrating agents, is crucial to maximize the yield of the desired isomer.

Route 2: O-Methylation of a Precursor Phenol

This alternative pathway involves the synthesis of a nitrophenol intermediate, followed by O-methylation to introduce the methoxy group. This approach offers a different set of challenges and advantages, primarily centered on the synthesis of the phenol precursor.

Causality of Experimental Choices

This route is predicated on the well-established Williamson ether synthesis, a robust method for forming ethers.[3][4][5][6] The electron-withdrawing nitro group on the phenol precursor significantly increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide ion with a relatively weak base.[3] This nucleophilic phenoxide can then react with a methylating agent in an Sₙ2 reaction to form the desired ether.

Experimental Protocol: Synthesis of this compound via O-Methylation

Step 1: Synthesis of 4-Chloro-2-fluoro-6-nitrophenol

  • A plausible synthesis of this intermediate involves the nitration of 4-chloro-2-fluorophenol. A procedure analogous to the nitration of 2-bromo-4-fluorophenol can be adapted.[7]

  • Dissolve 4-chloro-2-fluorophenol in a suitable solvent (e.g., chloroform).

  • At room temperature, add a mixture of concentrated sulfuric acid and nitric acid dropwise.

  • After the addition, the reaction mixture may be gently heated to ensure complete reaction.

  • The organic phase is then washed with water, and the solvent is removed to yield the crude 4-Chloro-2-fluoro-6-nitrophenol, which can be purified by recrystallization or chromatography.

Step 2: O-Methylation of 4-Chloro-2-fluoro-6-nitrophenol

  • In a suitable solvent such as acetone or DMF, dissolve 4-Chloro-2-fluoro-6-nitrophenol.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution to generate the phenoxide in situ.

  • To this mixture, add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter off the inorganic salts and evaporate the solvent.

  • The residue can be purified by column chromatography or recrystallization to yield this compound.

Discussion of Route 2

The success of this route is highly dependent on the efficient synthesis of the 4-Chloro-2-fluoro-6-nitrophenol intermediate. The nitration of 4-chloro-2-fluorophenol needs to be regioselective to avoid the formation of other isomers. The subsequent O-methylation is generally a high-yielding and reliable reaction for nitrophenols.[3] A key advantage of this route is that the final step, the Williamson ether synthesis, is typically a clean reaction with predictable outcomes, potentially simplifying the final purification.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Nitration of 2-Chloro-4-fluoroanisoleRoute 2: O-Methylation of 4-Chloro-2-fluoro-6-nitrophenol
Starting Material 2-Chloro-4-fluoroanisole4-Chloro-2-fluorophenol
Key Transformation Electrophilic Aromatic NitrationWilliamson Ether Synthesis (O-Methylation)
Potential Yield Moderate to Good (highly dependent on regioselectivity)Potentially higher overall yield if precursor synthesis is efficient
Key Challenge Controlling regioselectivity of nitration, potential for isomeric byproducts.Synthesis and purification of the 4-Chloro-2-fluoro-6-nitrophenol intermediate.
Purification May require careful separation of isomers.Final methylation step is often clean, simplifying purification.
Safety Considerations Use of strong, corrosive nitrating acids.Handling of potentially toxic and carcinogenic methylating agents (e.g., dimethyl sulfate).

Visualization of Synthetic Pathways

Synthesis_Routes cluster_route1 Route 1: Nitration cluster_route2 Route 2: O-Methylation 2-Chloro-4-fluoroanisole 2-Chloro-4-fluoroanisole Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) 2-Chloro-4-fluoroanisole->Nitration\n(HNO3/H2SO4) This compound This compound Nitration\n(HNO3/H2SO4)->this compound 4-Chloro-2-fluoro-6-nitrophenol 4-Chloro-2-fluoro-6-nitrophenol Nitration\n(HNO3/H2SO4)->4-Chloro-2-fluoro-6-nitrophenol 4-Chloro-2-fluorophenol 4-Chloro-2-fluorophenol 4-Chloro-2-fluorophenol->Nitration\n(HNO3/H2SO4) O-Methylation\n(e.g., (CH3)2SO4, K2CO3) O-Methylation (e.g., (CH3)2SO4, K2CO3) 4-Chloro-2-fluoro-6-nitrophenol->O-Methylation\n(e.g., (CH3)2SO4, K2CO3) 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene_R2 This compound O-Methylation\n(e.g., (CH3)2SO4, K2CO3)->5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene_R2

Caption: Alternative synthetic pathways to this compound.

Conclusion

Both proposed synthetic routes to this compound offer viable strategies, each with its own set of advantages and challenges.

  • Route 1 is more direct if the starting anisole is readily available, but success is contingent on achieving high regioselectivity during the critical nitration step.

  • Route 2 is a multi-step process that may offer better control over the final substitution pattern, as the Williamson ether synthesis is a highly reliable transformation. However, the synthesis of the precursor phenol must be efficient.

The choice between these routes will ultimately depend on the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for purification and handling of the specific reagents involved. This guide provides the foundational knowledge for researchers to make an informed decision and to further optimize the synthesis of this valuable chemical intermediate.

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A Technical Guide to Nucleophilic Aromatic Substitution: Evaluating "5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" Against Other Halogenated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful methodology for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. This guide offers an in-depth comparative analysis of the reactivity of "5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" (systematically named 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene) and its performance against other halogenated nitroaromatics in SNAr reactions. We will delve into the mechanistic principles, analyze the electronic and steric influences of various substituents, and provide supporting experimental insights to inform your synthetic strategies.

The Mechanism of Nucleophilic Aromatic Substitution: An Overview

Nucleophilic aromatic substitution is a two-step addition-elimination process.[1] It is initiated by the attack of a nucleophile on an electron-poor aromatic ring, which is a departure from the more common electrophilic aromatic substitution.[2] This initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The reaction's progression is contingent on the presence of potent electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. These EWGs are critical for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of this rate-determining step.[3] In the subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[2]

It is crucial to note that aryl halides do not undergo classical SN2 reactions due to the steric hindrance of the benzene ring, which prevents the necessary backside attack. SN1 reactions are also highly unfavorable as they would necessitate the formation of a very unstable aryl cation.[4]

Key Factors Influencing Reactivity in SNAr Reactions

The efficiency and regioselectivity of SNAr reactions are governed by a confluence of factors:

  • The Nature of the Leaving Group: In a counterintuitive trend compared to aliphatic nucleophilic substitutions (SN1 and SN2), the reactivity order for halogen leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This strong inductive effect also helps to stabilize the forming negative charge in the transition state leading to the Meisenheimer complex.

  • The Nature and Position of Activating Groups: As mentioned, strong electron-withdrawing groups are essential. The activating influence is most pronounced when these groups are at the ortho or para positions relative to the leaving group, as this allows for direct resonance delocalization of the negative charge of the Meisenheimer intermediate. A nitro group in the meta position offers only a weaker inductive activation.[5]

  • The Nucleophile: The strength of the nucleophile also plays a role; stronger nucleophiles generally react faster.

  • Solvent: Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

"this compound": A Case Study in Reactivity and Regioselectivity

The molecule "this compound," or more systematically, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene , presents a fascinating case for studying SNAr reactions due to its polysubstituted nature.

Structural Features and Expected Reactivity:

  • Activating Group: The nitro group at position 3 is para to the fluorine at position 1 and ortho to the chlorine at position 5. This positioning effectively activates both halogen sites for nucleophilic attack.

  • Leaving Groups: The presence of both fluorine and chlorine allows for a direct intramolecular competition. Based on the established principles of SNAr, the fluorine atom at position 1 is expected to be the more reactive leaving group due to its superior ability to stabilize the transition state through its strong inductive effect.

  • The Methoxy Group: The methoxy group at position 2 is an electron-donating group by resonance but can also exert a weak electron-withdrawing inductive effect. Its position ortho to the fluorine and meta to the chlorine will have a nuanced impact on the reactivity of both sites. It can potentially modulate the electrophilicity of the adjacent carbons and sterically hinder the approach of the nucleophile.

SNAr_Mechanism

Comparative Analysis with Other Halogenated Nitroaromatics

To contextualize the reactivity of "this compound," a comparison with other common SNAr substrates is instructive.

SubstrateActivating GroupsLeaving Group(s)Key Features & Expected Reactivity
1-Fluoro-2,4-dinitrobenzene Two nitro groups (ortho and para to F)FluorineHigh Reactivity: Doubly activated by strong EWGs, making it a highly reactive substrate for SNAr.
1-Chloro-2,4-dinitrobenzene Two nitro groups (ortho and para to Cl)ChlorineModerate to High Reactivity: Less reactive than its fluoro analogue but still highly activated.
1-Fluoro-4-nitrobenzene One nitro group (para to F)FluorineModerate Reactivity: A standard substrate for demonstrating the principles of SNAr.
1-Chloro-4-nitrobenzene One nitro group (para to Cl)ChlorineLower Reactivity: Significantly less reactive than its fluoro counterpart, often requiring more forcing conditions.
This compound One nitro group (para to F, ortho to Cl)Fluorine, ChlorineComplex Reactivity: The methoxy group introduces both electronic and steric effects. The fluorine is predicted to be the more reactive site.

While direct kinetic comparisons for "this compound" are not extensively reported in the literature, the principles of SNAr allow for a reasoned prediction of its behavior. The primary competition will be between the displacement of the fluorine at C-1 and the chlorine at C-5. The nitro group at C-4 activates both positions. However, the fluorine at C-1 is para to the nitro group, while the chlorine at C-5 is ortho. Both positions are strongly activated. Given the superior leaving group ability of fluorine in SNAr, it is highly probable that nucleophilic attack will preferentially occur at the C-1 position, leading to the displacement of the fluoride ion. The methoxy group at C-2 may exert some steric hindrance to the attack at C-1, but its electronic influence (a combination of resonance donation and inductive withdrawal) is less likely to override the inherent reactivity difference between fluorine and chlorine as leaving groups in this context.

Experimental Protocols: A Practical Approach

The following protocols provide a general framework for conducting SNAr reactions with halogenated nitroaromatics. These should be adapted based on the specific nucleophile and substrate used.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

Objective: To synthesize an N-aryl derivative via nucleophilic aromatic substitution.

Materials:

  • Halogenated nitroaromatic (e.g., this compound) (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the halogenated nitroaromatic and the anhydrous solvent.

  • Add the base to the stirred solution.

  • Add the amine nucleophile dropwise at room temperature.

  • The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C), and the progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by an appropriate method, such as column chromatography on silica gel.

Experimental_Workflow

Conclusion

"this compound" is a versatile substrate for SNAr reactions, offering multiple sites for functionalization. A thorough understanding of the mechanistic principles of SNAr, particularly the role of activating groups and the hierarchy of halogen leaving group ability, is paramount for predicting its reactivity and regioselectivity. The fluorine atom at the C-1 position, being para to the activating nitro group, is the most likely site for nucleophilic attack. The methoxy group at C-2 introduces a level of complexity that requires careful consideration of both steric and electronic effects when designing synthetic routes. By leveraging the principles outlined in this guide and adapting the provided experimental protocols, researchers can effectively utilize this and other halogenated nitroaromatics to construct complex molecular architectures for a wide range of applications in drug discovery and materials science.

References

  • PubChem. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Available at: [Link]

  • MDPI. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Spartan Chemical. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Leah4sci. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Available at: [Link]

  • OECD SIDS. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Available at: [Link]

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A Comparative Guide to Validated Analytical Methods for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Complex Intermediate

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is a highly substituted aromatic compound, presenting a unique analytical challenge due to its combination of halogen and nitro functional groups. As a potential intermediate in the synthesis of pharmaceuticals and agrochemicals, the accurate and precise quantification of this molecule is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final product.[1] This guide provides a comparative analysis of suitable analytical methodologies for the quantification and validation of this compound, offering experimentally grounded insights to guide researchers, quality control analysts, and drug development professionals in selecting and implementing the most appropriate techniques.

The validation of an analytical procedure is the cornerstone of reliable data, demonstrating its suitability for the intended purpose.[2] This guide is structured to not only present disparate analytical techniques but to critically evaluate them based on the principles of specificity, linearity, accuracy, precision, and robustness as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3] We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, providing a rationale for methodological choices and a framework for their validation.

Comparative Analysis of Key Analytical Methodologies

The selection of an optimal analytical method is a multi-faceted decision, balancing the required sensitivity and selectivity with the sample matrix and available instrumentation. For this compound, the primary candidates for a validated quantitative method are HPLC with UV detection and GC coupled with a selective detector.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-ECD/NPD)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%97-103%
Precision (%RSD) < 2%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL range
Specificity High (Chromatographic separation from impurities)Very High (Separation and selective detection)
Robustness HighMedium to High

Table 1: Comparison of Expected Performance Characteristics for HPLC and GC Methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC is a robust and widely applicable technique for the analysis of non-volatile and thermally labile compounds, making it an excellent starting point for this compound. The presence of the nitroaromatic chromophore suggests strong UV absorbance, providing a clear path to sensitive detection.

  • Column Chemistry: A C18 reversed-phase column is the logical first choice. The non-polar stationary phase will interact with the relatively non-polar analyte, allowing for retention and separation from more polar impurities or starting materials. The choice of a specific C18 column (e.g., end-capped, high-purity silica) will influence peak shape and resolution.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer (e.g., phosphate or acetate) is used to control the pH and ensure consistent ionization state of any potential acidic or basic impurities, leading to reproducible retention times. An isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity analysis of a single compound.[4]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the nitroaromatic system should be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This ensures the highest sensitivity for the analyte.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Analysis F Isocratic Elution on C18 Column E->F G UV Detection at λmax F->G H Linearity & Range G->H Data for Validation I Accuracy (Spiking) G->I J Precision (Repeatability & Intermediate) G->J K Specificity (Forced Degradation) G->K L Robustness (Varied Parameters) G->L

Figure 1: General workflow for the development and validation of an HPLC-UV method.

Gas Chromatography (GC) with Selective Detection: For Enhanced Specificity and Sensitivity

Given the halogenated and nitrogen-containing nature of this compound, Gas Chromatography offers the potential for highly selective and sensitive analysis, particularly when coupled with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD).[5][6] GC is suitable for volatile and thermally stable compounds; the volatility of the target analyte should be confirmed prior to extensive method development.[7]

  • Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic functional groups, such as halogens and nitro groups.[5] This makes it an ideal candidate for trace-level analysis of this compound, as it will provide a strong signal for the analyte with minimal interference from non-halogenated impurities.[6]

  • Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen or phosphorus.[8] This provides an alternative selective detection mechanism that is less susceptible to interference from halogenated compounds that do not contain nitrogen. The choice between ECD and NPD would depend on the nature of potential impurities in the sample matrix.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_validation Method Validation A Prepare Stock Solution in a Volatile Solvent B Perform Serial Dilutions for Calibration A->B C Transfer to GC Vials B->C D Inject into GC Inlet C->D Analysis E Temperature Programmed Separation on a Capillary Column D->E F Detection by ECD or NPD E->F G Evaluate Linearity F->G Data for Validation H Assess Accuracy & Precision F->H I Determine LOD & LOQ F->I J Confirm Specificity F->J

Figure 2: A streamlined workflow for the validation of a GC method with selective detection.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation. All procedures should be performed in accordance with established laboratory safety protocols.

Protocol 1: HPLC-UV Method for Quantification
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or determined λmax)

  • Validation Procedure:

    • Specificity: Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradation products.

    • Linearity: Prepare a series of at least five concentrations of the reference standard. Perform linear regression analysis of the peak area versus concentration.

    • Accuracy: Analyze samples of known concentration and/or perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability: Perform at least six replicate injections of a standard solution at 100% of the test concentration.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±5 °C) and observe the effect on the results.

Protocol 2: GC-ECD Method for Trace Analysis
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless inlet, an Electron Capture Detector (ECD), and an autosampler.

  • Chemicals and Reagents:

    • This compound reference standard

    • Hexane or Toluene (pesticide residue grade)

  • Chromatographic Conditions (Starting Point):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1.2 mL/min)

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis)

    • Oven Temperature Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Detector Temperature: 300 °C

  • Validation Procedure:

    • Follow a similar validation strategy as outlined for the HPLC-UV method, with a focus on establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) due to the high sensitivity of the ECD.

Conclusion and Recommendations

For the routine quality control and assay of this compound as a bulk substance or in a formulated product, the HPLC-UV method is recommended as the primary choice. Its robustness, ease of use, and the straightforward validation pathway make it highly suitable for most pharmaceutical and chemical development laboratories.

The GC-ECD/NPD method should be considered when higher sensitivity is required, for instance, in the analysis of trace impurities, environmental monitoring, or in matrices where the high selectivity of the detector is necessary to overcome interferences. The choice between these well-established techniques should be guided by the specific analytical requirements of the project. A thorough validation, following ICH guidelines, is essential to ensure the reliability and accuracy of the chosen method.[9]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • He, J., Wang, Y., & Wang, X. (2013). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Galan-Cano, F., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • MDPI. (n.d.). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved from [Link]

  • van der Westhuizen, R., et al. (2016). Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. ResearchGate. Retrieved from [Link]

  • Galan-Cano, F., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Retrieved from [Link]

  • Nilsson, U. J., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Highly Functionalized Aryl Chloride

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is a valuable building block in medicinal and materials chemistry, presenting a unique canvas of functional groups. Its utility, however, is matched by the synthetic challenges it poses. The molecule is an electron-deficient aryl chloride, a notoriously difficult substrate for classical cross-coupling reactions. The primary obstacle is the strength of the C-Cl bond, which makes the initial oxidative addition step to a low-valent metal catalyst, the typical rate-limiting step, thermodynamically and kinetically demanding.[1]

Furthermore, the presence of a nitro group, while activating the C-Cl bond towards nucleophilic attack, introduces the potential for undesired side reactions, such as reduction under certain catalytic conditions. The methoxy and fluoro groups further modulate the electronic properties and steric environment of the aromatic ring. This guide provides a comparative analysis of catalytic systems best suited for unlocking the synthetic potential of this substrate, drawing upon established principles and data from analogous electron-deficient aryl halides.

Comparative Analysis of Catalytic Systems

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. For a challenging substrate like this compound, palladium-based systems remain the gold standard due to their versatility and extensive development.[2][3][4] Nickel-based catalysts, however, are emerging as powerful, cost-effective alternatives.[1]

Pillar 1: Palladium-Based Catalysis - The Workhorse of Modern Synthesis

Palladium catalysts are central to forming C-C, C-N, and C-O bonds with high efficiency.[3] The key to success with aryl chlorides lies in the ligand, which must be both bulky and electron-rich to promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center.[1]

1. Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction is a powerful method for constructing biaryl scaffolds, a common motif in pharmaceuticals and agrochemicals like fungicides.[5][6] For our target substrate, the strong electron-withdrawing effect of the nitro group makes the aryl chloride a suitable electrophile.[1][7]

  • Recommended Catalyst/Ligand Class: The most effective systems employ a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species, in combination with bulky, electron-donating phosphine ligands.[3] The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are state-of-the-art for this transformation.[3][8] These ligands create a sterically demanding and electron-rich environment around the palladium center, facilitating the C-Cl bond cleavage.

  • Base and Solvent: A moderately strong base like K₃PO₄ or K₂CO₃ is typically sufficient. The choice of solvent is often a polar aprotic solvent like dioxane, THF, or toluene, sometimes with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[5]

2. Buchwald-Hartwig Amination (C-N Bond Formation): The synthesis of arylamines via Buchwald-Hartwig amination has revolutionized drug discovery.[2][9] The electron-deficient nature of this compound makes it an excellent electrophile for this reaction.

  • Recommended Catalyst/Ligand Class: This reaction is highly sensitive to the ligand. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands from the Buchwald family, are highly effective.[9][10] These ligands are crucial for promoting the reductive elimination step that forms the C-N bond.

  • Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10][11] Anhydrous, aprotic solvents like toluene or dioxane are standard.

3. Sonogashira Coupling (C-C Alkyne Formation): This reaction provides a direct route to aryl alkynes, which are versatile intermediates.[12][13]

  • Recommended Catalyst/Ligand Class: The classical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI).[14] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.

  • Copper-Free Conditions: To avoid potential homocoupling of the alkyne (Glaser coupling) promoted by the copper salt, copper-free Sonogashira protocols have been developed. These often rely on more active palladium catalysts and a strong base like tetrabutylammonium fluoride (TBAF) in an amine-free environment.[15]

Pillar 2: Nickel-Based Catalysis - An Emerging Alternative

Nickel catalysts have gained traction for cross-coupling reactions, particularly for activating inert C-Cl and C-O bonds.[1][16] They offer the significant advantage of being more earth-abundant and cost-effective than palladium.

  • Advantages: Nickel's different redox potentials (Ni⁰/Ni²⁺ and Ni⁺/Ni³⁺) and smaller atomic size can lead to unique reactivity compared to palladium.[1]

  • Challenges: Nickel catalysis can be more sensitive to air and moisture, and the mechanisms are sometimes less understood than their palladium counterparts. However, for specific applications like the coupling of electron-deficient aryl chlorides, they can be highly effective.

Data Summary: Catalyst System Selection Guide

The following table provides a comparative guide to selecting a starting point for the cross-coupling of This compound . The recommendations are based on established protocols for structurally similar, electron-deficient aryl chlorides.

Reaction TypeRecommended Catalyst SystemRecommended BaseSolventRationale & Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O (10:1)Bulky, electron-rich SPhos ligand is proven to activate C-Cl bonds. Water can accelerate transmetalation.[1][17]
Buchwald-Hartwig Pd₂(dba)₃ (1.5 mol%) + Xantphos (3 mol%)NaOt-Bu (1.5 equiv.)DioxaneThe wide bite angle of Xantphos is effective in promoting C-N reductive elimination. A strong, non-nucleophilic base is critical.[9][18]
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (4 mol%)Et₃N / THFTHFClassic, reliable conditions. The amine acts as both the base and a solvent. Monitor for alkyne homocoupling.[12][14]
Sonogashira (Cu-Free) PdCl₂(PPh₃)₂ (3 mol%)TBAF (3 equiv.)None (Neat)Avoids Glaser side-products and the need for amine bases, offering a cleaner reaction profile for complex substrates.[15]
Heck Reaction Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)K₂CO₃ (2 equiv.)DMF or NMPA classic system for Heck reactions. The electron-deficient nature of the aryl chloride makes it a good substrate.[19][20]

Visualizing the Catalytic Pathway

Understanding the mechanism is key to troubleshooting and optimizing a reaction. The following diagrams illustrate the fundamental steps of the catalytic cycle and a logical workflow for catalyst selection.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition (Rate-Limiting Step for Ar-Cl) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product sub_ArCl Ar-Cl (Substrate) This compound sub_ArCl->oa_complex sub_Boronic R-B(OR)₂ sub_Boronic->oa_complex base Base (e.g., K₃PO₄) base->oa_complex

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Workflow

Workflow start Define Target Bond (e.g., C-C, C-N) reaction_type Select Reaction Type (Suzuki, Buchwald-Hartwig, etc.) start->reaction_type catalyst_choice Choose Catalyst System (e.g., Pd(OAc)₂ + Ligand) reaction_type->catalyst_choice ligand_class Select Ligand Class (Biarylphosphine, NHC, etc.) catalyst_choice->ligand_class conditions Select Base & Solvent (e.g., K₃PO₄, Toluene) ligand_class->conditions optimize Screen & Optimize (Temp, Concentration, Time) conditions->optimize

Caption: A logical workflow for selecting and optimizing a cross-coupling system.

Experimental Protocol: A Starting Point for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. It is intended as a robust starting point for further optimization.

Disclaimer: All reactions should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (spherical phosphine ligand) (0.04 equiv., 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv.)

  • Toluene and Deionized Water (10:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the toluene/water solvent mixture via syringe. The mixture should be sparged with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Future Outlook

While this compound presents a significant challenge due to its status as an electron-deficient aryl chloride, modern catalytic systems offer robust solutions. Palladium catalysts, when paired with bulky, electron-rich ligands, have demonstrated remarkable efficacy in activating the C-Cl bond for a variety of transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The key to success lies in understanding the mechanistic principles and selecting a catalyst system tailored to the specific demands of the substrate and the desired transformation. As catalyst technology continues to evolve, particularly with the development of more active and sustainable earth-abundant metal catalysts, the synthetic accessibility of complex molecules like this will only continue to expand.

References

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (URL: )
  • Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst - ResearchGate. (URL: [Link])

  • Optimizing Cross-Coupling Reactions with Advanced Palladium C
  • The iron-catalysed Suzuki coupling of aryl chlorides - White Rose Research Online. (URL: )
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (URL: [Link])

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • 5-bromo-1-chloro-3-fluoro-2-methoxybenzene - MySkinRecipes. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: )
  • Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridine - ElectronicsAndBooks. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC - NIH. (URL: [Link])

  • Introduction to cross-coupling reactions - YouTube. (URL: [Link])

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (URL: [Link])

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A Researcher's Guide to Unlocking the Therapeutic Potential of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene Derivatives: A Comparative Biological Activity Screening Manual

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the chemical scaffold of "5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene" presents a compelling starting point for drug discovery. The unique combination of a nitroaromatic core, halogen substituents, and a methoxy group offers a rich playground for medicinal chemists to generate diverse derivatives with potentially significant biological activities. Nitroaromatic compounds, while sometimes associated with toxicity, are integral to a number of approved drugs, exhibiting a spectrum of activities including antibacterial, anticancer, and antiprotozoal effects.[1][2][3][4] The presence of halogens can further modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and compare the biological activities of novel derivatives of this compound. We will delve into the practical and theoretical aspects of cytotoxicity, antimicrobial, and anticancer activity screening, providing detailed, field-proven protocols and explaining the causality behind experimental choices. Our focus is on establishing a robust, self-validating system for identifying promising lead compounds.

I. Foundational Screening: Assessing Cytotoxicity

Before exploring specific therapeutic activities, it is paramount to determine the general cytotoxicity of the newly synthesized compounds. This initial screen provides a crucial therapeutic window, identifying concentration ranges that are non-toxic to normal cells, which is a critical parameter for any potential drug candidate.[8][9][10]

The MTT Assay: A Window into Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[11][12] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of this color change, measured spectrophotometrically, is directly proportional to the number of viable cells.[13]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_cells Prepare Human Dermal Fibroblasts (HDF) seed_cells Seed HDF cells in 96-well plate prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Treat cells with compound dilutions prep_compounds->add_compounds seed_cells->add_compounds incubate_24h Incubate for 24 hours add_compounds->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity screening of novel compounds.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a non-cancerous human cell line, such as Human Dermal Fibroblasts (HDF), in appropriate media and conditions until approximately 80% confluent.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives against HDF Cells

CompoundR-Group ModificationIC50 (µM)
Derivative A-H> 1000
Derivative B-NH2750
Derivative C-OH820
Derivative D-COOH> 1000
Doxorubicin (Positive Control)-0.5

II. Screening for Antimicrobial Activity

Infectious diseases remain a leading cause of morbidity and mortality worldwide, and the rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[15][16] Nitroaromatic compounds have a history of use as antimicrobials, making this a promising avenue of investigation for our target derivatives.[1][4]

Minimum Inhibitory Concentration (MIC) Assay: Quantifying Antibacterial Potency

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial susceptibility of a compound.[16][17] It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Experimental Workflow: Antimicrobial Screening (Broth Microdilution)

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well plate with compound dilutions and bacterial suspension prep_bacteria->inoculate_plate prep_compounds Prepare serial dilutions of test compounds in broth prep_compounds->inoculate_plate incubate_18h Incubate for 16-20 hours at 37°C inoculate_plate->incubate_18h observe_growth Visually inspect for turbidity incubate_18h->observe_growth determine_mic Determine MIC (lowest concentration with no visible growth) observe_growth->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[19] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[18][19]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).[19]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[19] Include a positive control (broth with inoculum and no compound) and a negative control (broth only).[19]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18][19]

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Derivative A-H> 128> 128
Derivative B-NH21664
Derivative C-OH32128
Derivative D-COOH> 128> 128
Vancomycin (Control)-1> 128
Ciprofloxacin (Control)-0.50.25

III. Exploring Anticancer Potential: Induction of Apoptosis

A hallmark of cancer is the evasion of programmed cell death, or apoptosis.[20] Many successful anticancer drugs exert their effects by inducing apoptosis in malignant cells.[20] Therefore, screening our novel derivatives for their ability to trigger this process is a logical next step.

Annexin V/Propidium Iodide Staining: Detecting Apoptotic Cells

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify these cells.[22][23][24] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[22][24]

Signaling Pathway: Apoptosis Induction

G cluster_0 Apoptotic Stimulus cluster_1 Early Apoptosis cluster_2 Late Apoptosis stimulus Novel Compound ps_translocation Phosphatidylserine Translocation stimulus->ps_translocation caspase_activation Caspase Activation stimulus->caspase_activation membrane_blebbing Membrane Blebbing ps_translocation->membrane_blebbing dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies membrane_blebbing->apoptotic_bodies

Sources

Safety Operating Guide

Proper Disposal of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and compliant disposal of these materials. This guide provides a detailed protocol for the proper disposal of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene (CAS No. 98404-03-6), a halogenated nitroaromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals and established best practices for hazardous waste management to ensure a high margin of safety.

Hazard Assessment: Understanding the Risks

This compound belongs to a class of compounds, halogenated nitroaromatics, that are generally considered hazardous. The combination of a nitro group and halogen substituents on a benzene ring confers specific toxicological and environmental risks.

Anticipated Hazards:

  • Toxicity: Halogenated nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Similar compounds are classified as toxic or harmful upon acute exposure.[1][2]

  • Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer. Therefore, it is prudent to handle this compound as a potential carcinogen.

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[2][3]

  • Environmental Hazard: Many of these compounds are toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.

Physicochemical Properties (Predicted and from Analogs)
PropertyValueSource
CAS Number 98404-03-6ChemicalBook
Molecular Formula C₇H₅ClFNO₃ChemicalBook
Molecular Weight 205.57 g/mol ChemicalBook
Boiling Point 300.1 ± 37.0 °C (Predicted)ChemicalBook[4]
Density 1.453 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]
Appearance Likely a solid at room temperatureInferred from analogs

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling this compound in any form, including as a waste product.

EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm)To prevent skin contact and absorption. Always check the glove manufacturer's compatibility chart.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.
Lab Coat A buttoned, long-sleeved lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required.To prevent inhalation of dust, aerosols, or vapors.

Spill Management: Preparedness is Key

Accidental spills should be handled promptly and safely. Your laboratory's Chemical Hygiene Plan should have a specific section on spill response.

Immediate Actions for a Small Spill:

  • Alert personnel in the immediate area.

  • Evacuate non-essential personnel.

  • Ensure proper ventilation by working within a fume hood.

  • Don the appropriate PPE as detailed above.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Gently sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse with acetone or ethanol, ensuring all solvent waste is also collected as hazardous).

  • Properly dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste.

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[5] This compound will be classified as hazardous waste.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent materials, contaminated glassware).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Halogenated organic waste should be kept separate from non-halogenated organic waste.

Step 2: Container Management
  • Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Closure: The container must be kept securely closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from ignition sources and incompatible materials.

Step 3: Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 On-site Management cluster_2 Disposal Pathway start Generate Waste (this compound) segregate Segregate as Halogenated Nitroaromatic Waste start->segregate container Place in a Labeled, Compatible Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage log Maintain Accurate Waste Log storage->log ehs_contact Contact Institutional EHS for Waste Pickup log->ehs_contact transport Licensed Hazardous Waste Transporter ehs_contact->transport disposal Final Disposal at a Permitted TSDF (Treatment, Storage, and Disposal Facility) transport->disposal end disposal->end Incineration is a common method for -halogenated organics

Caption: Disposal workflow for this compound.

Step 4: Arranging for Pickup and Disposal
  • Contact EHS: Once the waste container is nearly full, or after a designated accumulation time, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration at high temperatures is a common and effective method for the destruction of halogenated organic compounds.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of hazard assessment, proper PPE use, stringent segregation, and compliant container management, you create a chain of safety that minimizes risk at every step. The causality is clear: understanding the potential hazards dictates the necessary protective measures and disposal pathway. The involvement of your institution's EHS department and professional waste management services provides the final, authoritative validation of this process.

References

  • ResearchGate. Degradation of chlorinated nitroaromatic compounds. (2012-08-10). [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. (2025-03-24). [Link]

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.